molecular formula C8H9N3 B11760358 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B11760358
M. Wt: 147.18 g/mol
InChI Key: PEWXKKSKCBPCGX-UHFFFAOYSA-N
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Description

7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is a chemical compound belonging to the class of pyrrolopyridines, which are bicyclic structures containing a pyrrole ring fused to a pyridine ring. These scaffolds are also known as azaindoles and are significant in medicinal chemistry due to their presence in various biologically active molecules and their structural similarity to purine bases . Pyrrolopyridine derivatives are recognized for their versatile pharmacological potential and are frequently explored in oncology and drug discovery research . Although specific biological data for this compound is limited in the public domain, its core structure is closely related to other pyrrolo[3,2-b]pyridine compounds that have been identified as key intermediates in drug discovery efforts. For instance, derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated as selective inhibitors of targets like Acetyl-CoA Carboxylase 1 (ACC1), a enzyme involved in fatty acid synthesis that is overexpressed in certain human cancer cells, making it a potential target for novel cancer therapeutics . Furthermore, various pyrrolopyridine isomers are considered privileged structures in the design of kinase inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

InChI

InChI=1S/C8H9N3/c1-5-6(9)4-11-7-2-3-10-8(5)7/h2-4,10H,9H2,1H3

InChI Key

PEWXKKSKCBPCGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1N)C=CN2

Origin of Product

United States

Foundational & Exploratory

6-amino-7-methyl-1H-pyrrolo[3,2-b]pyridine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 6-amino-7-methyl-1H-pyrrolo[3,2-b]pyridine , a highly specialized heterocyclic building block belonging to the 4-azaindole family. This scaffold is increasingly relevant in medicinal chemistry, particularly in the design of type I and type II kinase inhibitors where the azaindole core serves as a bioisostere for indole or purine rings.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule 6-amino-7-methyl-1H-pyrrolo[3,2-b]pyridine is a substituted derivative of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole system places the pyridine nitrogen at position 4, altering the electronic distribution and hydrogen-bonding vectors critical for protein-ligand interactions.

Nomenclature and Identifiers
  • IUPAC Name: 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

  • Common Name: 6-amino-7-methyl-4-azaindole

  • Scaffold: 1H-pyrrolo[3,2-b]pyridine[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 147.18 g/mol

Structural Numbering & Topology

Understanding the numbering is critical for synthetic planning. In the pyrrolo[3,2-b]pyridine system:

  • N1: Pyrrole nitrogen (H-bond donor).

  • N4: Pyridine nitrogen (H-bond acceptor).

  • C6: Substituted with an Amino (-NH2) group (H-bond donor).

  • C7: Substituted with a Methyl (-CH3) group (Hydrophobic/Steric).

Figure 1: Structural Numbering & Electronic Topology

AzaindoleStructure Figure 1: Numbering of 6-amino-7-methyl-1H-pyrrolo[3,2-b]pyridine (4-azaindole core). N1 N1 (Donor) C2 C2 N1->C2 C3 C3 C2->C3 double C3a C3a C3->C3a N4 N4 (Acceptor) C3a->N4 C5 C5 N4->C5 double C6 C6 (-NH2) C5->C6 C7 C7 (-CH3) C6->C7 double C7a C7a C7->C7a C7a->N1 C7a->C3a fusion

[3]

Physicochemical Properties
PropertyValue (Predicted)Significance
LogP ~1.2 - 1.5Moderate lipophilicity; suitable for oral bioavailability.
TPSA ~68 ŲGood membrane permeability (Rule of 5 compliant).
pKa (N4) ~5.0 - 6.0Less basic than pyridine due to fused pyrrole electron donation.
H-Bond Donors 3 (N1-H, NH2)Critical for hinge binding in kinase pockets.
H-Bond Acceptors 2 (N4, N-ring)Interaction with catalytic lysine or water networks.

Retrosynthetic Analysis & Synthesis

The synthesis of 6-amino-7-methyl-1H-pyrrolo[3,2-b]pyridine is challenging due to the electron-rich nature of the pyrrole ring and the specific substitution pattern required on the pyridine ring. The most robust route employs a Larock-type cyclization or a Sonagashira coupling/cyclization sequence starting from a highly substituted pyridine precursor.

Retrosynthetic Strategy

To install the 6-amino and 7-methyl groups, we trace the azaindole ring back to a 2,3,4,5-tetrasubstituted pyridine .

  • Azaindole C6 (Amino)

    
    Pyridine C5 (Amino/Nitro) 
    
  • Azaindole C7 (Methyl)

    
    Pyridine C4 (Methyl) 
    
  • Azaindole N1/C2/C3

    
     Formed via cyclization at Pyridine N1/C2/C3 .
    

Figure 2: Retrosynthetic Pathway

Retrosynthesis Figure 2: Retrosynthetic logic from substituted pyridine to target azaindole. Target 6-Amino-7-methyl-4-azaindole Intermediate 5-Amino-2-alkynyl-4-methylpyridin-3-amine Target->Intermediate Cyclization (Cu/Pd) Precursor 2-Halo-4-methyl-5-nitropyridin-3-amine Intermediate->Precursor Sonagashira Coupling & Nitro Reduction Start 2-Hydroxy-4-methyl-3-nitropyridine Precursor->Start Functionalization

Detailed Synthetic Protocol

The following protocol is designed based on established methodologies for substituted 4-azaindoles (e.g., J. Med. Chem. protocols for TBA-7371 analogs).

Step 1: Preparation of the Pyridine Core
  • Starting Material: 2-chloro-4-methyl-3-nitropyridine (Commercially available or synthesized from 2-hydroxy-4-methyl-3-nitropyridine).

  • Objective: Install the amino group at C3 (future N1) and prepare C5 (future C6) for amination.

  • Reaction: Nitration at C5 is difficult if C3 is already nitrated. A better route is starting with 2,6-dichloro-4-methyl-3-nitropyridine .

    • Note: The "6-amino" in the final azaindole corresponds to the 5-position of the pyridine if N is 1.

Optimized Route: The Vicarious Nucleophilic Substitution (VNS) Approach

Given the substitution complexity, a Bartoli Indole Synthesis variant is often preferred for 7-substituted azaindoles.

  • Precursor: 2-amino-4-methyl-5-nitropyridine .

    • Rationale: The nitro group at C5 (pyridine) will become the amino group at C6 (azaindole) after reduction? No, in Bartoli, the nitro group becomes the Nitrogen of the pyrrole.

    • Correction: For 4-azaindole (pyrrolo[3,2-b]pyridine), the pyrrole nitrogen comes from a substituent at position 3 of the pyridine.

    • Correct Precursor: 3-amino-2-chloro-4-methyl-5-nitropyridine .

      • C2-Cl: Site for Sonagashira coupling (becomes C2-C3 of pyrrole).

      • C3-NH2: Becomes N1 of pyrrole.

      • C4-Me: Becomes C7-Me of azaindole.

      • C5-NO2: Becomes C6-NH2 of azaindole (after reduction).

  • Protocol:

    • Coupling: React 3-amino-2-chloro-4-methyl-5-nitropyridine with Trimethylsilylacetylene (TMSA) using

      
       (5 mol%), CuI (2 mol%), and 
      
      
      
      in DMF at 80°C.
    • Cyclization: Treat the intermediate with KOtBu in NMP at 60°C (or CuI mediated cyclization). This forms the pyrrole ring, yielding 7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine .

    • Reduction: Hydrogenation (

      
      , Pd/C) or Fe/NH4Cl reduction of the nitro group yields the final 6-amino-7-methyl-1H-pyrrolo[3,2-b]pyridine .
      

Medicinal Chemistry Utility

This scaffold is a potent pharmacophore in kinase drug discovery.

Kinase Hinge Binding

The 4-azaindole core mimics the purine ring of ATP.

  • N1-H (Donor): Forms a hydrogen bond with the hinge region backbone carbonyl (e.g., Glu/Leu in many kinases).

  • N4 (Acceptor): Forms a hydrogen bond with the hinge region backbone amide NH.

  • 6-Amino Group: Provides an additional H-bond donor, often interacting with the "gatekeeper" residue or a conserved water molecule.

  • 7-Methyl Group: Occupies the hydrophobic pocket (often the ribose binding pocket or a specificity pocket), restricting conformation and improving selectivity by clashing with larger gatekeeper residues in off-target kinases.

SAR Implications
  • Solubility: The extra pyridine nitrogen (N4) significantly lowers LogP compared to the carbocyclic indole, improving aqueous solubility.

  • Metabolic Stability: The 7-methyl group blocks a potential site of metabolic oxidation on the ring system.

Experimental Characterization Data

When synthesizing or verifying this compound, the following spectral signals are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     10.8-11.2 ppm (br s, 1H):  Pyrrole NH (N1).
    
  • 
     7.4-7.6 ppm (s, 1H):  Pyridine C5-H (Only one aromatic proton on the pyridine ring).
    
  • 
     7.2-7.3 ppm (t/d, 1H):  Pyrrole C2-H.
    
  • 
     6.3-6.5 ppm (m, 1H):  Pyrrole C3-H.
    
  • 
     4.8-5.2 ppm (br s, 2H):  Amino group (-NH2) at C6.
    
  • 
     2.3-2.5 ppm (s, 3H):  Methyl group at C7.
    
Mass Spectrometry
  • ESI-MS (Positive Mode):

    
     m/z.
    
  • Fragmentation Pattern: Loss of

    
     (131 m/z) or methyl radical is common in high-energy collision.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential Acute Toxicity (Oral).

  • Handling: 4-Azaindoles are electron-rich and can be sensitive to oxidation over long periods. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Reactivity: The C3 position of the pyrrole ring is highly nucleophilic; avoid exposure to electrophiles (e.g., aldehydes, acid chlorides) unless derivatization is intended.

References

  • Synthesis of Azaindoles: L'Heureux, A., et al. "Synthesis of 4-azaindoles via the palladium-catalyzed reaction of 2-chloro-3-aminopyridines with alkynes." Tetrahedron Letters, 2004. Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Structure-Based Design of 1H-Pyrrolo[3,2-b]pyridine Derivatives as Potent JAK Inhibitors." Journal of Medicinal Chemistry, 2015. Link

  • TBA-7371 Analogues: "Discovery of TBA-7371, a 6-methyl-4-azaindole derivative for Tuberculosis." Antimicrobial Agents and Chemotherapy. Link

  • Scaffold Properties: "Physicochemical profiling of azaindole isomers." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Pyrrolo[3,2-b]pyridine (4-Azaindole): A Technical Guide to Privileged Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for 4-Azaindole

In the landscape of kinase inhibitor design, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has long enjoyed "privileged" status, exemplified by drugs like Vemurafenib.[1] However, its isomer, pyrrolo[3,2-b]pyridine (commonly referred to as 4-azaindole ), represents an underutilized yet highly strategic bioisostere.

This guide provides a technical deep-dive into the 4-azaindole scaffold. Unlike the indole core, the incorporation of the nitrogen atom at the 4-position significantly lowers logP and enhances aqueous solubility (often >25-fold vs. indole), while offering a distinct hydrogen-bond acceptor vector that can access novel IP space. This document details the synthesis, functionalization, and application of this building block, moving beyond generic descriptions to provide actionable, self-validating protocols.

Structural Architecture & Physicochemical Profile[2]

Nomenclature and Numbering

Correct numbering is critical for regioselective functionalization. In pyrrolo[3,2-b]pyridine:

  • N1: Pyrrole nitrogen (H-bond donor).[2]

  • C2/C3: Pyrrole carbons (C3 is electron-rich).

  • N4: Pyridine nitrogen (H-bond acceptor).

  • C5/C6/C7: Pyridine carbons.[3][4]

Contrast with 7-Azaindole: The critical difference lies in the N-vector. In 7-azaindole, the pyridine nitrogen (N7) is in close proximity to the pyrrole NH (N1), often forming an intramolecular hydrogen bond or a "pincer" motif. In 4-azaindole , the N4 nitrogen is distal, altering the dipole moment and exposing the acceptor to different pockets within a protein active site.

Comparative Properties Table
PropertyIndole7-Azaindole (Pyrrolo[2,3-b])4-Azaindole (Pyrrolo[3,2-b])
H-Bond Pattern Donor (NH)Donor (NH) + Acceptor (N7)Donor (NH) + Acceptor (N4)
pKa (Conjugate Acid) -2.4 (Very weak base)~4.6~4.0 - 5.0 (Est.)
Aqueous Solubility LowHighHigh
Metabolic Stability Moderate (C3 oxid.)HighHigh
Primary Reactivity C3 ElectrophilicC3 ElectrophilicC3 Electrophilic

Synthetic Accessibility: Constructing the Core

Accessing the 4-azaindole core requires specific strategies to ensure correct isomer formation. The Bartoli Indole Synthesis is the most robust method for generating substituted building blocks from accessible nitropyridines.

Core Synthesis Logic (Graphviz Diagram)

BartoliSynthesis Start 3-Nitropyridine Derivative Intermed Nitroso Intermediate Start->Intermed -78°C to -20°C THF Reagent Vinyl Grignard (3-4 equiv) Reagent->Intermed Cyclization [3,3]-Sigmatropic Rearrangement Intermed->Cyclization Excess Grignard Product 4-Azaindole Scaffold Cyclization->Product Workup

Caption: The Bartoli Indole Synthesis pathway adapted for 4-azaindole construction from nitropyridines.

Detailed Protocol: Synthesis of 4-Azaindole from 3-Nitropyridine

Principle: The reaction utilizes the nucleophilic attack of vinylmagnesium bromide on the nitro group, followed by a [3,3]-sigmatropic rearrangement.

Reagents:

  • 3-Nitropyridine (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)

  • Anhydrous THF (Solvent)

  • Saturated aqueous NH₄Cl (Quench)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 3-nitropyridine (e.g., 5.0 g) and dissolve in anhydrous THF (0.15 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical Step: Temperature control is vital to prevent polymerization of the Grignard reagent.

  • Addition: Add vinylmagnesium bromide dropwise via syringe pump over 45 minutes. The solution will turn deep purple/brown.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to -20°C over 2 hours. Stir at -20°C for an additional hour.

  • Quench: Pour the cold reaction mixture into a rapidly stirring beaker of saturated NH₄Cl solution. Caution: Exothermic.[5]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4][5][6]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). 4-azaindole typically elutes later than indole due to the pyridine nitrogen.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the characteristic C2-H (doublet/multiplet ~7.5 ppm) and C3-H (doublet/multiplet ~6.5 ppm) signals, along with the broad NH singlet (>11 ppm).

Functionalization & Reactivity[3][5][8][9]

Once the core is established, regioselective functionalization is the key to library generation. 4-Azaindole shares the electron-rich pyrrole character of indole, making C3 the primary site for electrophilic aromatic substitution (S_E_Ar).

Regioselectivity Map

Regioselectivity Core 4-Azaindole Core C3 Position C3 (Most Reactive) Core->C3 Electrophilic Subst. (Br2, Vilsmeier) N1 Position N1 (Deprotonation pKa ~15) Core->N1 Alkylation/Arylation (NaH/R-X) C2 Position C2 (Lithiation w/ PG) Core->C2 Direct Lithiation (Requires N-Protecting Group) C5 Position C5 (Halogenation via N-Oxide) Core->C5 Reissert-Henze or Pre-functionalized

Caption: Reactivity profile of 4-azaindole showing primary sites for chemical modification.

Protocol: C3-Bromination (Key Intermediate)

Objective: Synthesize 3-bromo-1H-pyrrolo[3,2-b]pyridine , a versatile intermediate for Suzuki couplings.

Reagents:

  • 1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF (Solvent)[5]

Protocol:

  • Dissolve 4-azaindole in DMF (0.5 M).

  • Cool to 0°C.

  • Add NBS portion-wise over 15 minutes.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Dilute with water. The product often precipitates.[5] If not, extract with EtOAc.[5]

  • Note: Unlike 7-azaindole, the 4-azaindole nitrogen is less involved in directing the halogen, but C3 remains the electronic preference.

Medicinal Chemistry Applications

Kinase Inhibition Strategy

The 4-azaindole scaffold is particularly effective in targeting kinases where the "hinge region" requires a specific donor-acceptor geometry that differs slightly from the adenine-mimetic 7-azaindole.

Case Study: FGFR4 Inhibition Recent work has highlighted 5-formyl-pyrrolo[3,2-b]pyridine derivatives as reversible-covalent inhibitors of FGFR4 (Fibroblast Growth Factor Receptor 4). The scaffold orients the aldehyde warhead to engage Cys552 in the active site.

Signaling Pathway Context (FGFR4)

FGFR4_Pathway Ligand FGF19 (Ligand) Receptor FGFR4 (Receptor Tyrosine Kinase) Ligand->Receptor Binding Signal Phosphorylation Cascade (Ras/Raf/MAPK) Receptor->Signal Activation Inhibitor 4-Azaindole Inhibitor Inhibitor->Receptor Covalent Binding (Cys552) Inhibitor->Signal Blocks Effect Hepatocellular Carcinoma Proliferation Signal->Effect Promotes

Caption: Mechanism of action for 4-azaindole based inhibitors targeting the FGF19-FGFR4 signaling axis.

References

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives. National Institutes of Health (NIH).

  • A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry.

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry.

  • 4-Azaindole Structure and Properties. PubChem.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals (MDPI).

Sources

Engineering the Pyrrolopyridine Scaffold: A Blueprint for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I approach the design of kinase inhibitors not merely as an exercise in chemical synthesis, but as a systematic optimization of molecular recognition. The human kinome presents a formidable challenge: with over 500 kinases sharing highly conserved ATP-binding pockets, achieving target selectivity is the defining hurdle in drug development.

In this technical guide, we will dissect the pyrrolopyridine scaffold (commonly known as azaindole)—a privileged pharmacophore that has revolutionized our ability to drug the kinome. By analyzing its mechanistic binding logic, quantitative structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate it, we provide a comprehensive framework for developing novel, highly selective kinase inhibitors.

Mechanistic Grounding: The ATP-Mimetic Logic

The efficacy of the pyrrolopyridine scaffold stems from its exquisite structural mimicry of the adenine ring of adenosine triphosphate (ATP). The bicyclic core of pyrrolopyridine offers a unique combination of a hydrogen bond donor (the pyrrole NH) and a hydrogen bond acceptor (the pyridine nitrogen).

When a pyrrolopyridine derivative enters the kinase active site, these heteroatoms align perfectly with the backbone amides and carbonyls of the kinase hinge region. Unlike non-selective pan-kinase inhibitors, the varying isomeric forms of pyrrolopyridine (e.g., 7-azaindole vs. 5-azaindole) allow medicinal chemists to precisely orient the vector of substituents toward the solvent-exposed channel or the hydrophobic pockets (such as the DFG-in/out conformations). This vector control is the primary driver of selectivity, as it dictates how the molecule interacts with the non-conserved gatekeeper residues. As demonstrated in the development of 1, exploiting these specific vector trajectories is critical for targeting mutated kinases like B-Raf (V600E) while sparing wild-type variants.

HingeBinding ATP_Site Kinase ATP-Binding Cleft Hinge Hinge Region (Amide Backbone) ATP_Site->Hinge Gatekeeper Gatekeeper Residue (Pocket Accessibility) ATP_Site->Gatekeeper Solvent Solvent-Exposed Region (Selectivity Tuning) ATP_Site->Solvent Pyrrolopyridine Pyrrolopyridine Scaffold (Purine Mimetic) Pyrrolopyridine->Hinge Dual H-Bonds Pyrrolopyridine->Gatekeeper Steric Fit Pyrrolopyridine->Solvent R-Group Extension

Logical mapping of pyrrolopyridine scaffold interactions within the kinase ATP-binding pocket.

Quantitative Landscape: Target Selectivity & SAR Data

The versatility of the pyrrolopyridine core is best illustrated by its successful application across diverse kinase families. Recent orthogonal strategies modifying the C-5 position of the pyrrolopyridine head with pyrazol groups have yielded 2, a crucial factor in minimizing hematological toxicity in autoimmune therapies.

Similarly, shifting the isomer to a pyrrolo[3,2-c]pyridine core has generated 3 with promising anti-arthritic profiles, while pyrrolopyridine-pyridone derivatives have shown 4.

Table 1: Quantitative Profiling of Pyrrolopyridine-Based Inhibitors
Scaffold / IsomerTarget KinaseRepresentative CompoundIC50 (nM)Selectivity Profile
Pyrrolo[2,3-b]pyridine B-Raf (V600E)Vemurafenib31Highly selective for V600E over WT BRAF
Pyrrolo[2,3-b]pyridine JAK1Compound 12b (C-5 pyrazol)2.4352-fold selectivity over JAK2
Triazolo-pyrrolopyridine JAK1Example 3< 10Modest selectivity over JAK2
Pyrrolo[3,2-c]pyridine FMS KinaseCompound 1r303.2-fold more potent than KIST101029
Pyrrolopyridine-pyridone Met KinaseCompound 21.8Inhibits Flt-3 (4 nM), VEGFR-2 (27 nM)

Experimental Methodologies: Synthesis & Self-Validating Assays

To translate structural hypotheses into viable drug candidates, the experimental workflows must be rigorously designed to eliminate false positives. Below are the step-by-step methodologies for synthesizing a targeted library and validating its biochemical activity.

Protocol A: Modular Synthesis of C-5 Substituted Pyrrolo[2,3-b]pyridines

Causality: We utilize a Suzuki-Miyaura cross-coupling strategy on a 5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate. By installing the core first and performing late-stage diversification at C-5, we isolate the SAR variables, ensuring that changes in biological activity are strictly correlated with the C-5 R-group rather than core conformational changes.

  • Protection: Protect the pyrrole nitrogen using a[2-(Trimethylsilyl)ethoxy]methyl (SEM) group. Causality: The free NH is a strong coordinating group that can poison palladium catalysts and lead to unwanted N-arylation. SEM protection ensures regioselective C-C bond formation.

  • Cross-Coupling: React the SEM-protected 5-bromo-pyrrolopyridine with a functionalized boronic acid (e.g., 4-pyrazoleboronic acid) using Pd(dppf)Cl₂ (0.05 eq) as the catalyst and K₂CO₃ (2.0 eq) as the base in a 4:1 dioxane/water mixture at 90°C.

    • Self-Validation Step: Monitor reaction kinetics via LC-MS. Do not proceed to workup until the isotopic signature of the brominated starting material is completely consumed, preventing complex downstream purification.

  • Deprotection: Remove the SEM group using Trifluoroacetic acid (TFA) in dichloromethane, followed by quenching with ethylenediamine to scavenge the formaldehyde byproduct. This unmasks the essential hinge-binding NH donor.

  • Purification: Purify the crude product via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to achieve >95% purity.

Protocol B: Self-Validating TR-FRET Kinase Assay

Causality: Traditional absorbance or fluorescence assays are highly susceptible to interference from the intrinsic autofluorescence of conjugated heterocyclic scaffolds like pyrrolopyridines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50–100 µs) before measurement, completely bypassing compound autofluorescence and establishing a highly trustworthy dataset.

  • Assay Preparation: In a 384-well low-volume plate, incubate the purified recombinant kinase (e.g., JAK1) with the pyrrolopyridine inhibitor (serial dilutions from 10 µM to 0.1 nM) in an optimized buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) alongside a fluorescently labeled peptide substrate.

  • Primary Screening (Fixed ATP): Initiate the reaction by adding ATP at a concentration equal to its apparent

    
     for the specific kinase. Incubate for 60 minutes at room temperature.
    
    • Self-Validation Step: Include a known reference inhibitor (e.g., Tofacitinib) and a DMSO-only vehicle control on every plate. Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.6.

  • Mechanism Validation (Varying ATP): For compounds exhibiting an IC50 < 10 nM, repeat the assay at multiple ATP concentrations (0.1x, 1x, and 10x

    
    ).
    
    • Causality: A rightward shift in the IC50 curve as ATP concentration increases mathematically confirms an ATP-competitive binding mode (visualized via a Schild plot), validating that the pyrrolopyridine is successfully targeting the hinge region as designed.

  • Data Analysis: Stop the reaction using a TR-FRET detection buffer containing EDTA (to chelate Mg2+) and Europium-labeled anti-phospho antibodies. Fit the emission ratios (665 nm / 615 nm) to a four-parameter logistic model to derive accurate IC50 values.

Workflow Synthesis 1. Modular Synthesis (C-5 Functionalization) Primary 2. TR-FRET Assay (Fixed ATP Concentration) Synthesis->Primary Compound Library Validation 3. Mechanism Validation (Varying ATP Conc.) Primary->Validation IC50 < 10nM Discard Discard / Re-optimize (Toxicity / Pan-Kinase) Primary->Discard IC50 > 10nM Selectivity 4. Kinome Profiling (Off-Target Screening) Validation->Selectivity ATP Competitive Validation->Discard Non-competitive Hit Lead Candidate (High Potency/Selectivity) Selectivity->Hit Target Selective Selectivity->Discard Poor Selectivity

Workflow for self-validating screening and validation of pyrrolopyridine kinase inhibitors.

Translational Impact & Future Perspectives

The evolution of the pyrrolopyridine scaffold is far from complete. As clinical resistance to first-generation kinase inhibitors emerges—often driven by gatekeeper mutations (e.g., T315I in BCR-Abl or V654A in c-Kit) that sterically block inhibitor binding—the compact nature of the pyrrolopyridine core provides a distinct advantage. Because the core itself is relatively small, it leaves ample "chemical real estate" to design flexible linkers or macrocycles that can bypass mutated gatekeeper residues.

Furthermore, combining the pyrrolopyridine hinge-binding motif with electrophilic warheads (such as acrylamides) targeting non-catalytic cysteine residues is paving the way for highly selective, irreversible covalent inhibitors. By adhering to the rigorous, self-validating methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.

References

  • Recent advances of pyrrolopyridines derivatives: a patent and liter
  • Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity.PubMed / NIH.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.PMC / NIH.
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities.PubMed / NIH.
  • Novel triazolo-pyrrolopyridines as inhibitors of Janus kinase 1.PubMed / NIH.

Sources

Heterocyclic Amine Building Blocks for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists

Introduction: The Privileged Role of Heterocyclic Amines in FBDD

Fragment-Based Drug Design (FBDD) has matured from a niche technique to a primary engine of discovery in the pharmaceutical industry, delivering approved drugs like vemurafenib and venetoclax. At the heart of this success lies the quality of the fragment library. Among the vast chemical space available, heterocyclic amines represent "privileged structures"—scaffolds that statistically recur in bioactive compounds due to their inherent ability to engage biological targets.

For the medicinal chemist, heterocyclic amines offer a unique triad of advantages:

  • Solubility & Physicochemical Control: The basic nitrogen provides a handle for pKa modulation, ensuring aqueous solubility at high screening concentrations (mM range) required for biophysical assays.

  • Directional H-Bonding: They serve as robust hydrogen bond acceptors (and donors if primary/secondary), critical for anchoring small fragments in polar sub-pockets.

  • Vector Versatility: They offer defined exit vectors for fragment growing, allowing rapid elaboration into lead-like space while maintaining Ligand Efficiency (LE).[1]

This guide dissects the selection, screening, and optimization of heterocyclic amine building blocks, moving from classic aromatic systems to modern


-enriched scaffolds.

Strategic Library Design: Beyond the Rule of Three

While the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) remains a useful filter, modern library design emphasizes molecular complexity and shape diversity .

The Physicochemical Profile

The ionization state of the amine is the single most critical parameter. A fragment library must balance neutral and ionized species at physiological pH (7.4).

Scaffold ClassRepresentative StructureApprox. pKa (Conj. Acid)Role in FBDD
Electron-Deficient Aromatics Pyridine, Pyrimidine, Pyrazine2.0 – 5.3H-Bond Acceptors. Low basicity prevents non-specific binding; excellent for hydrophobic pockets with specific polar residues (e.g., hinge regions in kinases).[1]
Electron-Rich Aromatics Imidazole, Pyrazole, Triazole7.0 – 14.0 (varies widely)Dual Donor/Acceptors. Versatile tautomeric states allow adaptation to binding site requirements.
Saturated Cyclic Amines Piperidine, Pyrrolidine, Azetidine10.0 – 11.2Solubility Enhancers / Ionic Interactions. High basicity often requires masking (e.g., amides/ureas) or use in solvent-exposed regions to form salt bridges (e.g., Asp/Glu residues).

-Enriched / 3D
Morpholine, Spiro-azetidines, Bridged bicyclics8.0 – 9.5"Escape from Flatland." These reduce aromatic ring count, improve metabolic stability, and access novel 3D vectors.
Visualizing Chemical Vectors

A high-quality building block must possess "growable" vectors.[1] A 4-aminopyridine, for example, offers the exocyclic amine as a growth vector, while the ring nitrogen anchors the molecule.

Figure 1: Vector analysis of a heterocyclic amine fragment. Effective fragments offer orthogonal growth vectors (red/yellow) while maintaining a core binding interaction (green).

The "Escape from Flatland": -Rich Building Blocks

Traditional libraries are heavily skewed toward flat, aromatic heterocycles. However, higher fraction of


 carbons (

) correlates with improved clinical success and solubility.

Key


 Amine Scaffolds: 
  • Azetidines: Lower lipophilicity than pyrrolidines/piperidines.[1] The 3-amino or 3-hydroxy variants are excellent linkers that introduce a defined bond angle distinct from linear chains.[1]

  • Spirocyclic Amines: (e.g., 2-azaspiro[3.3]heptane). These rigidify the scaffold, reducing the entropic penalty of binding compared to flexible alkyl chains.

  • Bicyclic Bridgeheads: (e.g., quinuclidines, diazabicyclooctanes). These provide bulk and 3D shape, filling spherical hydrophobic pockets better than planar rings.

Design Recommendation: Incorporate 3-fluoro-azetidine or 3,3-difluoropiperidine blocks.[1] The fluorine lowers the amine pKa (improving permeability) and blocks metabolic soft spots while providing a dipole for interaction.

Experimental Protocol: Fragment Screening via Ligand-Observed NMR

NMR is the gold standard for fragment screening due to its ability to detect weak binders (


 mM range) and validate structural integrity.[2]

Technique: Saturation Transfer Difference (STD) NMR. Objective: Identify fragments that transiently bind to the target protein.

Reagent Preparation
  • Protein: Purified target protein (>95% purity), buffer exchanged into PBS or

    
    -Tris (pH 7.4), 150 mM NaCl. Avoid DTT (use TCEP if reducing agent is needed). Conc: 10–20 
    
    
    
    M.[1]
  • Fragments: Dissolve to 100 mM in

    
    -DMSO.
    
  • Cocktails: Pool fragments (5–10 per mix) ensuring no NMR signal overlap. Final screening concentration: 500

    
    M per fragment.
    
Step-by-Step Workflow
  • Reference Spectrum (1D

    
    H):  Acquire a spectrum of the fragment cocktail without protein. This validates solubility and lack of aggregation.
    
  • Sample Preparation: Mix Protein (10

    
    M) + Cocktail (500 
    
    
    
    M) + 5%
    
    
    (lock). Total volume: 500
    
    
    L.[1]
  • Pulse Sequence Setup (STD):

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls or amides) to saturate protein signals.[1]

    • Off-Resonance Irradiation: Set to 40 ppm (control).

    • Saturation Train: Use a train of Gaussian pulses (total time 2–3 seconds).

  • Data Acquisition: Interleave on- and off-resonance scans to minimize artifacts.

  • Analysis: Subtract "On" from "Off" spectra.[1]

    • Hit: Signals from the ligand appear in the difference spectrum (indicating magnetization transfer from protein to ligand).

    • Non-Binder: No signals in difference spectrum.[1]

Self-Validating Check: Include a known weak binder as a positive control in one cocktail. If no STD signal is observed for the control, check protein integrity (folding) via 1D protein NMR.

Optimization: Fragment-to-Lead Strategies

Once a heterocyclic amine hit is identified, the path to a lead involves three distinct strategies.

Figure 2: Strategic pathways for evolving a fragment hit into a lead candidate.[1]

Case Study Insight: The "Growing" Strategy

Context: A 2-aminopyrimidine fragment binds to the ATP-binding site of a kinase (hinge binder).[1]

  • Step 1 (Validation): Confirm binding mode via X-ray crystallography.

  • Step 2 (Vector ID): The C-5 position points toward the solvent channel; the C-4 position points toward the hydrophobic gatekeeper.[1]

  • Step 3 (Synthesis): Use Suzuki-Miyaura coupling on 5-bromo-2-aminopyrimidine to introduce solubilizing groups (e.g., N-methylpiperazine) or hydrophobic groups (e.g., isopropyl) to displace water molecules.[1]

  • Result: Potency often jumps from mM to

    
    M by adding just 2–3 heavy atoms if the vector is chosen correctly (Super-additivity).
    

References

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery.[1] Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][3][4][5][6][7] Nature Chemistry.[1] Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link

  • Lepre, C. A., et al. (2004). "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews. Link

  • Hajduk, P. J., et al. (2007).[8] "Drug discovery in the pocket: insights from fragment-based design." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Buchwald-Hartwig amination of 6-bromo-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Protocol for the Buchwald-Hartwig Amination of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Part 1: Strategic Overview & Mechanistic Insight

The amination of 6-bromo-1H-pyrrolo[3,2-b]pyridine (often referred to as 6-bromo-4-azaindole) presents a unique set of challenges compared to standard aryl halide couplings. This scaffold features a fused bicyclic system containing both a pyridine nitrogen (N4) and a pyrrole nitrogen (N1).

The Chemoselectivity Paradox: The primary challenge is not the activation of the C-Br bond, but the management of the two nitrogen atoms.

  • N1 (Pyrrole, pKa ~13): This proton is acidic. Under standard basic conditions (e.g., NaOtBu), the deprotonated azaindolide anion can act as a competing nucleophile, leading to N-arylation (homocoupling) or catalyst sequestration.

  • N4 (Pyridine): This basic nitrogen can coordinate to the Palladium center, displacing labile ligands and forming stable, inactive Pd-heterocycle complexes (catalyst poisoning).

The Solution: To bypass these issues, we employ two distinct strategies:

  • Strategy A (Unprotected): Utilization of LiHMDS as a base with bulky dialkylbiaryl phosphine ligands (e.g., RuPhos or XPhos ). LiHMDS irreversibly deprotonates the indole N-H, but the resulting lithium azaindolide is less nucleophilic toward the Pd(II)-aryl species than the amine partner, and the bulky ligand prevents N4-coordination.

  • Strategy B (Protected): Protection of N1 (e.g., Boc, SEM) allows for the use of weaker bases (Cs₂CO₃) or standard alkoxides (NaOtBu) with BrettPhos or tBuBrettPhos , maximizing yield for complex amines.

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific points of failure (POF) associated with the azaindole scaffold.

Buchwald_Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base SideRxn SIDE REACTION N1-Arylation OxAdd->SideRxn + Azaindolide RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 - Product Substrate 6-Bromo-4-azaindole Poison POISONING PATHWAY N4-Pd Coordination Substrate->Poison Coordination Poison->Pd0 Inhibits

Figure 1: Catalytic cycle highlighting the competitive inhibition by the pyridine nitrogen (N4) and side-reaction risks at the pyrrole nitrogen (N1).

Part 3: Experimental Protocols

Protocol A: Direct Amination of Unprotected Substrate

Recommended for: Rapid analog synthesis, acid-stable amines.

Reagents & Causality:

  • Catalyst: XPhos Pd G3 (or G4). Rationale: Precatalysts ensure accurate Pd:L ratio and rapid activation at lower temperatures.

  • Ligand: XPhos or RuPhos . Rationale: RuPhos is superior for secondary amines; XPhos for primary amines. Both are bulky enough to prevent N4-pyridine binding.

  • Base: LiHMDS (1.0 M in THF) . Rationale: Soluble base that instantly deprotonates N1, preventing it from interfering with the catalytic cycle while being non-nucleophilic enough to avoid side reactions.

  • Solvent: THF . Rationale: Compatible with LiHMDS and solubilizes the lithiated intermediate.

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a 20 mL re-sealable reaction vial (e.g., microwave vial or Schlenk tube) containing a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with:

    • 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, 197 mg for 1 mmol scale).

    • XPhos Pd G3 (2.0 mol%, 17 mg).

    • XPhos (2.0 mol%, 9.5 mg) [Optional: Added to extend catalyst lifetime].

  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Liquids Addition:

    • Add anhydrous THF (5.0 mL, 0.2 M concentration).

    • Add the Amine (1.2 equiv).[1] Note: If the amine is a solid, add it in step 2.

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 2.2 equiv).

    • Critical Note: You need >2 equivalents.[1][2][3] 1 equiv to deprotonate the indole N-H, 1 equiv to deprotonate the Pd-bound amine, plus a slight excess.

  • Reaction: Heat the block to 65°C and stir vigorously (1000 rpm).

    • Time: Typically complete in 2–4 hours. Monitor by LCMS.[1]

  • Quench: Cool to RT. Dilute with EtOAc and quench with sat. NH₄Cl (aq).

  • Workup: Extract aqueous layer with EtOAc (3x). Dry organics over Na₂SO₄, filter, and concentrate.

Protocol B: Amination of N-Protected Substrate

Recommended for: Valuable/complex amines, scale-up, or if Protocol A fails.

Reagents & Causality:

  • Substrate: N-Boc-6-bromo-pyrrolo[3,2-b]pyridine.

  • Catalyst: BrettPhos Pd G3 . Rationale: The "Gold Standard" for primary amines and difficult substrates.

  • Base: NaOtBu or Cs₂CO₃ .[4][5] Rationale: Milder bases can be used since N1 is protected.

  • Solvent: 1,4-Dioxane or Toluene .

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry Schlenk flask under Argon.

  • Solids Addition:

    • N-Boc-6-bromo-pyrrolo[3,2-b]pyridine (1.0 equiv).

    • BrettPhos Pd G3 (1–3 mol%).

    • NaOtBu (1.4 equiv).[1]

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane (0.2 M).

    • Add Amine (1.2 equiv).[1]

  • Reaction: Heat to 90–100°C . Stir for 4–16 hours.

  • Deprotection (One-Pot Optional): If the Boc group is labile or needs removal, treat the crude reaction mixture with TFA/DCM (1:1) after workup.[6]

Part 4: Data Summary & Optimization Matrix

Table 1: Reaction Parameter Optimization Guide

VariableRecommendationNote
Pd Source Pd G3/G4 PrecatalystsAvoid Pd(OAc)₂ unless pre-mixing with ligand; induction periods are detrimental.
Ligand (Primary Amine) BrettPhos > XPhosBrettPhos provides highest mono-selectivity.
Ligand (Secondary Amine) RuPhos > XPhosRuPhos is sterically tuned for secondary amines.
Base (Unprotected) LiHMDS Essential. NaOtBu often results in <20% conversion.
Base (Protected) Cs₂CO₃ or NaOtBuCs₂CO₃ is milder; use if functional groups are base-sensitive.[4]
Solvent THF (for LiHMDS)Dioxane/Toluene for protected substrates.

Workflow Decision Tree:

Workflow Start Start: 6-Br-Azaindole Check Is N1 Protected? Start->Check Protected Yes (Boc/SEM) Check->Protected Yes Unprotected No (Free NH) Check->Unprotected No MethodB Method B: NaOtBu / BrettPhos Dioxane, 100°C Protected->MethodB MethodA Method A: LiHMDS / RuPhos THF, 65°C Unprotected->MethodA

Figure 2: Decision tree for selecting the optimal protocol based on substrate protection status.

Part 5: References

  • Henderson, J. L., et al. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(20), 4438–4441.[5]

  • Vo, G. D., & Hartwig, J. F. (2009).[7] "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates."[7] Journal of the American Chemical Society, 131(31), 11049–11061.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 7(18), 3965–3968.

Sources

High-Fidelity Protocols for the Regioselective N-Alkylation of the 1H-Pyrrolo[3,2-b]pyridine Core

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, is a privileged bioisostere of indole widely utilized in modern drug discovery. By introducing a nitrogen atom into the benzenoid ring, researchers can significantly improve the aqueous solubility, metabolic stability, and hydrogen-bonding capacity of target molecules, making it a cornerstone in the development of kinase inhibitors and cannabinoid receptor agonists[1].

However, the functionalization of the 4-azaindole core presents a distinct regioselectivity challenge: N1 (pyrrole) versus N4 (pyridine) alkylation .

As a Senior Application Scientist, I frequently observe that poor condition selection leads to complex mixtures of N1-alkylated products and N4-alkylpyridinium salts. The causality behind regioselective control lies in the hard/soft acid-base (HSAB) theory and the pKa of the pyrrole nitrogen. The N1 proton has a pKa of approximately 16.7. When treated with a strong base (e.g., Sodium Hydride, NaH), the N1 position is deprotonated to form a highly nucleophilic, thermodynamically stable pyrrolide anion. This "hard" nucleophile rapidly undergoes S


2 reactions with alkyl halides at the N1 position[1][2]. Conversely, under neutral conditions or when using highly reactive/soft electrophiles without sufficient base, the lone pair on the N4 pyridine nitrogen can act as the primary nucleophile, leading to undesired cationic N4-quaternization[3].
Pathway Visualization

AlkylationPathways Core 1H-pyrrolo[3,2-b]pyridine (4-Azaindole Core) Cond1 Strong Base (NaH, Cs2CO3) Polar Aprotic Solvent (DMF) Deprotonation of N1 Core->Cond1 Cond2 Neutral Conditions or Weak Base No Deprotonation Core->Cond2 Inter1 Pyrrolide Anion (N1 Nucleophile) Cond1->Inter1 pKa ~ 16.7 Inter2 Pyridine Lone Pair (N4 Nucleophile) Cond2->Inter2 Prod1 N1-Alkylated Product (Major / Target) Inter1->Prod1 + R-X (SN2) Prod2 N4-Alkylpyridinium Salt (Cationic Byproduct) Inter2->Prod2 + R-X (SN2)

Divergent N-alkylation pathways of 1H-pyrrolo[3,2-b]pyridine dictated by reaction conditions.

Quantitative Data: Condition Optimization

To ensure a self-validating experimental design, it is critical to select the base and solvent system that aligns with your substrate's sensitivity. Table 1 summarizes the empirical outcomes of various alkylation conditions on the 4-azaindole core.

Table 1: Influence of Reaction Conditions on 4-Azaindole Alkylation Regioselectivity

Base SystemSolventTemperatureElectrophile TypeMajor ProductTypical Yield
NaH (1.2 eq) DMF (Anhydrous)0 °C

RT
Primary Alkyl HalideN1-Alkylated 75 - 90%
Cs

CO

(2.0 eq)
MeCN80 °C (or MW 100 °C)Primary/Secondary HalideN1-Alkylated 65 - 85%
KOH (Solid) DMSORTPrimary Alkyl HalideN1-Alkylated 60 - 80%
None (Neutral) Toluene / DMF80 °C - 100 °CReactive Alkyl HalideN4-Alkylpyridinium Variable

Experimental Protocols

Protocol A: Standard N1-Alkylation (NaH / DMF Method)

This is the most robust and widely cited method for the regioselective N1-alkylation of 4-azaindoles using primary alkyl halides[1][4].

Reagents: 1H-pyrrolo[3,2-b]pyridine (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Alkyl Halide (1.1 - 1.2 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or Nitrogen).

  • Base Suspension: Add NaH (1.2 eq) to the flask. Note: For small scales (<5 mmol), the mineral oil does not significantly interfere and can be left in. For larger scales, wash the NaH with anhydrous hexanes (3x) under Argon prior to use. Suspend the NaH in anhydrous DMF (approx. 5 mL/mmol) and cool the flask to 0 °C using an ice bath.

  • Deprotonation (Causality Step): Dissolve the 4-azaindole derivative (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes.

    • Self-Validation Cue: You will observe the evolution of hydrogen gas (bubbling). Stir at 0 °C for 30–45 minutes until all bubbling ceases. This visual cue confirms the quantitative formation of the pyrrolide anion, preventing unreacted starting material from competing for the electrophile.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 to 18 hours, monitoring completion via TLC or LC-MS.

  • Quench & Workup: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH

    
    Cl to neutralize any unreacted NaH. Dilute with Ethyl Acetate (EtOAc) and water.
    
  • DMF Removal: Separate the organic layer. Wash the organic layer extensively with a 5% aqueous LiCl solution or brine (at least 5 times) to partition the DMF into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Microwave-Assisted Mild Alkylation (Cs CO / MeCN)

For substrates containing base-sensitive functional groups (e.g., esters, easily enolizable ketones) where NaH is too harsh, a milder inorganic base combined with microwave irradiation provides excellent N1 regioselectivity while drastically reducing reaction times[5].

Reagents: 1H-pyrrolo[3,2-b]pyridine (1.0 eq), Cesium Carbonate (2.0 eq), Alkyl Halide (1.5 eq), Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled microwave reaction vial equipped with a stir bar, sequentially add the 4-azaindole (1.0 eq), finely powdered anhydrous Cs

    
    CO
    
    
    
    (2.0 eq), and the alkyl halide (1.5 eq).
  • Solvent Addition: Add anhydrous MeCN (approx. 3 mL/mmol). Causality: MeCN is chosen over DMF here because it is highly transparent to microwave irradiation while providing sufficient polarity to dissolve the transition state complex.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap and purge with Argon for 2 minutes. Insert into the microwave synthesizer. Irradiate at 100 °C for 30 to 60 minutes.

  • Workup: Allow the vial to cool to RT. The reaction mixture will contain suspended inorganic salts (CsCl/CsBr and unreacted Cs

    
    CO
    
    
    
    ). Filter the mixture through a short pad of Celite, washing the pad thoroughly with EtOAc.
  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Analytical Validation (NMR Spectroscopy)

To definitively prove that N1-alkylation has occurred rather than N4-quaternization, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[4][6].

  • 
    H NMR Disappearance of N-H:  In the starting material, the pyrrole N1-H appears as a broad singlet far downfield (typically 
    
    
    
    11.5 – 12.0 ppm in DMSO-
    
    
    ). Upon successful N1-alkylation, this peak completely disappears[1].
  • Chemical Shift of the Alkyl Chain: The protons of the

    
    -carbon of the newly attached alkyl group (N-CH
    
    
    
    -R) will appear highly deshielded, typically integrating for 2 protons between
    
    
    4.10 and 4.50 ppm[1].
  • Pyridine Ring Integrity: If undesired N4-alkylation (quaternization) occurs, the positive charge localized on the pyridine ring will cause a massive downfield shift of the pyridine protons (C5-H and C6-H). In a successful N1-alkylation, the C6-H proton remains relatively stable (typically around

    
     8.30 - 8.50 ppm)[1][4].
    

References

  • Introducing nitrogen atoms to amidoalkylindoles: potent and selective cannabinoid type 2 receptor agonists with improved aqueous solubility National Institutes of Health (NIH) URL:[Link]

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles Semantic Scholar / Int. J. Mol. Sci. URL:[Link]

  • CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS ShareOK (University of Oklahoma) URL:[Link]

  • Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes ResearchGate / PLOS ONE URL:[Link]

Sources

Application Note: Rational Design and Validation of ATP-Competitive Kinase Inhibitors Using Azaindole Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Superiority of the 7-Azaindole Scaffold

The development of ATP-competitive kinase inhibitors requires molecular scaffolds capable of mimicking the adenine ring of ATP while achieving high selectivity and potency. The 7-azaindole core has emerged as a highly privileged, versatile scaffold in structure-based drug design[1].

The mechanistic advantage of 7-azaindole lies in its intrinsic ability to form a bidentate hydrogen bond network with the kinase hinge region (the segment connecting the N- and C-terminal lobes of the kinase catalytic domain). Specifically, the pyridine nitrogen acts as a robust hydrogen bond acceptor, while the pyrrole NH functions as a hydrogen bond donor[1].

Why Azaindole Amines? While the core anchors the molecule to the hinge, functionalizing the azaindole ring with exocyclic amines (e.g., at the C3 or C5 positions) allows researchers to vector substituents into the solvent-exposed region or the deep hydrophobic back pocket (gatekeeper region)[2]. The amine linkage provides a critical synthetic handle to introduce solubilizing moieties (like morpholine) or bulky aromatic groups that stabilize the inactive "DFG-out" conformation (Type II inhibitors) or the active "DFG-in" conformation (Type I inhibitors)[3].

BindingLogic Azaindole 7-Azaindole Core (Scaffold) PyridineN Pyridine N (H-Bond Acceptor) Azaindole->PyridineN PyrroleNH Pyrrole NH (H-Bond Donor) Azaindole->PyrroleNH Amine Exocyclic Amine (Vectoring Group) Azaindole->Amine C-N Coupling Hinge Kinase Hinge Region (Backbone Amides) PyridineN->Hinge Binds NH PyrroleNH->Hinge Binds C=O Solvent Solvent-Exposed Pocket (Enhances Solubility) Amine->Solvent Hydrophilic Vector Gatekeeper Gatekeeper Pocket (Drives Selectivity) Amine->Gatekeeper Hydrophobic Vector

Fig 1: Logical interaction network of 7-azaindole amines within the kinase ATP-binding pocket.

Benchmark Quantitative Data

To contextualize the efficacy of this scaffold, the table below summarizes benchmark quantitative data for notable 7-azaindole-based kinase inhibitors, demonstrating how structural modifications dictate target selectivity and binding mode[1][3].

CompoundKinase TargetScaffoldBinding ModeBiochemical IC₅₀Clinical Status
Vemurafenib (PLX4032) B-RAF V600E7-AzaindoleType I (DFG-in)31 nMFDA Approved
Pexidartinib (PLX3397) CSF1R7-AzaindoleType II (DFG-out)13 nMFDA Approved
PLX070 FGFR17-AzaindoleType I (DFG-in)1.9 µMPreclinical
Meriolin 5 CDK27-AzaindoleType I (DFG-in)< 10 nMPreclinical

Experimental Workflows & Self-Validating Protocols

The transition from in silico design to a validated lead compound requires a rigorous, self-validating pipeline. The following protocols detail the synthesis, biochemical validation, and cellular target engagement of azaindole amines.

ExperimentalWorkflow Synthesis 1. Synthesis Buchwald-Hartwig Amination Purification 2. Validation LC-MS & NMR Verification Synthesis->Purification Biochem 3. Biochemical Assay ADP-Glo Schild Analysis Purification->Biochem Cellular 4. Cellular Assay NanoBRET Target Engagement Biochem->Cellular

Fig 2: End-to-end workflow for the synthesis and validation of azaindole amine kinase inhibitors.

Protocol 1: Synthesis of 5-Substituted 7-Azaindole Amines via Buchwald-Hartwig Cross-Coupling

Causality & Rationale: Direct nucleophilic aromatic substitution (SNAr) on the 7-azaindole core is highly inefficient due to the electron-rich nature of the pyrrole ring. Therefore, palladium-catalyzed cross-coupling is mandatory. We utilize Xantphos as the ligand because its wide bite angle accelerates reductive elimination, preventing the formation of undesired reduced byproducts and allowing coupling without protecting the sensitive pyrrole NH.

Step-by-Step Methodology:

  • Preparation: In a strictly anhydrous, deoxygenated glovebox, combine 5-bromo-7-azaindole (1.0 eq) and the target primary/secondary amine (1.2 eq) in a Schlenk tube.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (NaOtBu, 2.5 eq).

  • Internal Control: Set up a parallel micro-scale reaction omitting the Pd₂(dba)₃ catalyst. Validation Check: This negative control proves that product formation is strictly catalyst-dependent, ruling out background SNAr activity.

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane and heat to 100°C for 12 hours under a nitrogen atmosphere.

  • Validation: Quench an aliquot with methanol and analyze via LC-MS. The reaction is deemed successful when the starting material mass is depleted and the desired aminated product mass (M+H) dominates the chromatogram.

Protocol 2: Biochemical Validation via ADP-Glo™ Kinase Assay & Schild Plot Analysis

Causality & Rationale: A standard single-point IC₅₀ assay cannot distinguish between competitive, non-competitive, or allosteric inhibitors. To mathematically prove that the synthesized azaindole amine binds to the ATP pocket, we perform a Schild analysis by varying both ATP and inhibitor concentrations. The ADP-Glo format is selected because it universally measures ADP generation, avoiding the safety and disposal issues of radioactive ³³P-ATP assays.

Step-by-Step Methodology:

  • Matrix Setup: Prepare a 384-well plate with a matrix of ATP concentrations (e.g., 10 µM, 50 µM, 200 µM, 1 mM) cross-titrated against a 10-point dose-response curve of the azaindole amine inhibitor.

  • Internal Controls: Include wells with no enzyme (background ADP noise) and wells with DMSO vehicle (100% kinase activity). Include a reference inhibitor (e.g., Vemurafenib) to benchmark assay sensitivity.

  • Reaction: Add the target kinase and specific peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 minutes). Subsequently, add Kinase Detection Reagent to convert the generated ADP into ATP, producing a luminescent signal (incubate 30 minutes).

  • Self-Validation Readout: Calculate the Z'-factor using the vehicle and no-enzyme controls. A Z'-factor > 0.6 validates the assay's statistical robustness. Plot the apparent IC₅₀ against the ATP concentration. A linear rightward shift in the IC₅₀ with a slope of 1 mathematically confirms pure ATP competition.

Protocol 3: Cellular Target Engagement via NanoBRET

Causality & Rationale: Biochemical potency often fails to translate into cellular efficacy due to poor membrane permeability and the challenge of outcompeting high intracellular ATP concentrations (typically 1–5 mM). NanoBRET (Bioluminescence Resonance Energy Transfer) is utilized because it measures target engagement in live, intact cells. By tracking the displacement of a cell-permeable fluorescent tracer from a NanoLuc-fused kinase, we prove the drug successfully enters the cell and reaches its target.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer Titration (Control): Prior to testing the inhibitor, titrate the fluorescent tracer to determine its apparent K_D. Use the tracer at its EC₅₀ concentration to ensure the assay is highly sensitive to competitive displacement.

  • Assay Assembly: Seed the transfected cells into a 384-well plate. Add the tracer and a 10-point dilution series of the synthesized azaindole amine.

  • Equilibration: Incubate for 2 hours at 37°C to allow the inhibitor to permeate the cell membrane and reach binding equilibrium.

  • Readout: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Self-Validation Readout: Calculate the BRET ratio (Acceptor/Donor). The system is self-validating if the DMSO control yields a high BRET ratio (indicating intact tracer binding) and the maximum inhibitor concentration reduces the BRET ratio to baseline (indicating complete displacement by the azaindole amine).

References

  • Title : 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source : Chemical and Pharmaceutical Bulletin (J-Stage) URL :[Link]

  • Title : The Azaindole Framework in the Design of Kinase Inhibitors Source : Molecules (PMC - NIH) URL :[Link]

  • Title : Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source : Molecules (PMC - NIH) URL :[Link]

Sources

Strategic Functionalization of the C6-Amino Motif in 1H-Pyrrolo[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged pharmacophore in kinase inhibitor discovery, serving as a bioisostere of the purine core of ATP. The C6-amino functionality is particularly critical as it frequently functions as the hydrogen bond donor to the kinase "hinge" region (e.g., interacting with backbone carbonyls of residues like Gly605 in MPS1 or similar motifs in JAK/FGFR kinases).

However, the chemical functionalization of the C6-position presents a unique paradox:

  • Electronic Deactivation: The pyridine nitrogen (N7) exerts a strong electron-withdrawing effect, rendering the C6-amino group significantly less nucleophilic than a standard aniline.

  • Regiochemical Ambiguity: The pyrrole nitrogen (N1) is acidic (pKa ~13.2) and prone to deprotonation-driven alkylation, often outcompeting the neutral C6-amine during direct functionalization attempts.

This guide details two high-fidelity workflows to overcome these barriers: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) for installing complex amines, and Selective Acylation for modifying existing C6-amines.

Mechanistic Pathway & Regioselectivity

The following diagram illustrates the divergent reactivity pathways and the necessity of N1-protection strategies.

AzaindolePathways Start 6-Halo-7-azaindole (Precursor) PathA Path A: Direct SNAr (High Temp/Strong Base) Start->PathA Unprotected N1 Intermed N1-Protected Intermediate Start->Intermed Protection (SEM/Boc) Prod1 N1-Alkylated By-Product (Undesired) PathA->Prod1 Major Product (Thermodynamic) PathB Path B: Pd-Catalysis (Buchwald-Hartwig) Prod2 C6-Functionalized Target (Desired) PathB->Prod2 C-N Bond Formation Intermed->PathB Pd(OAc)2 / Ligand

Figure 1: Divergent pathways in 7-azaindole functionalization. Path A highlights the risk of N1-alkylation in the absence of protection or catalysis. Path B represents the optimized route described in Protocol 1.

Protocol 1: De Novo Installation via Buchwald-Hartwig Amination

Application: Installing complex amine side chains at C6 when starting from 6-chloro or 6-bromo-7-azaindole. Rationale: Direct nucleophilic aromatic substitution (SNAr) on 6-halo-7-azaindoles is sluggish due to the electron-rich pyrrole ring donating density into the pyridine system. Palladium catalysis decouples nucleophilicity from reactivity.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 1-(Benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine (N1-protection is recommended but not strictly required if using weak bases; however, protection improves yields significantly).

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: BrettPhos (preferred for primary amines) or Xantphos (robust for general coupling).

  • Base: Cs₂CO₃ (Cesium Carbonate) or NaOtBu (Sodium tert-butoxide).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology
  • Preparation: In a glovebox or under argon flow, charge a reaction vial with the 6-chloro-7-azaindole substrate (1.0 equiv), the desired amine (1.2 equiv), Pd(OAc)₂ (5 mol%), and BrettPhos (10 mol%).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). Note: Cs₂CO₃ is preferred over NaOtBu for substrates containing other sensitive functional groups (e.g., esters).

  • Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration relative to substrate).

  • Degassing: Sparge the mixture with argon for 5 minutes or perform three freeze-pump-thaw cycles.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] The starting chloride is usually UV-active. Look for the disappearance of the M+ isotope pattern of Chlorine.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (typically DCM/MeOH gradients).

Expert Insight: If the C6-amine product is intended to be a free NH₂ (primary amine), use Benzophenone Imine as the ammonia surrogate in this coupling, followed by acidic hydrolysis (1N HCl/THF).

Protocol 2: Direct Acylation of 6-Amino-7-azaindole

Application: Converting an existing C6-primary amine into an amide or urea. Challenge: The C6-amine is poorly nucleophilic. Standard coupling (EDC/NHS) often fails or is slow. Using acid chlorides can lead to bis-acylation or reaction at N1 if base choice is poor.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 6-amino-1H-pyrrolo[2,3-b]pyridine.

  • Electrophile: Acid Chloride (R-COCl) or Isocyanate (R-NCO).

  • Base: Pyridine (acts as both solvent and base) or 2,6-Lutidine.

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Critical for activating the poor nucleophile.

Step-by-Step Methodology
  • Solvation: Dissolve 6-amino-7-azaindole (1.0 equiv) in dry Pyridine (0.2 M).

    • Why Pyridine? It scavenges the HCl generated without being strong enough to deprotonate the N1-pyrrole (pKa ~13) significantly under ambient conditions.

  • Activation: Add DMAP (0.1 equiv).

  • Addition: Cool the solution to 0°C. Add the Acid Chloride (1.1 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

    • Troubleshooting: If N1-acylation is observed (usually unstable and reverts upon workup), use methanolysis. Add 1mL MeOH at the end of the reaction and stir for 30 mins; the N1-acyl group is labile and will cleave, leaving the stable C6-amide.

  • Workup: Dilute with water to precipitate the product (if solid) or extract with EtOAc. Wash organic layers with saturated NaHCO₃ and brine.

Comparative Data: Ligand Efficiency in C6-Coupling

The choice of ligand significantly impacts the yield when coupling hindered amines to the 7-azaindole core.

LigandCatalyst PrecursorBaseYield (Isolated)Selectivity (C6 vs N1)Notes
BrettPhos Pd(OAc)₂Cs₂CO₃88% >99:1Best for primary amines.
Xantphos Pd₂(dba)₃Cs₂CO₃76%>95:1Excellent for amides/sulfonamides.
BINAP Pd(OAc)₂NaOtBu45%80:20Older generation; prone to N1 issues.
DPPF PdCl₂(dppf)K₂CO₃30%~90:10Slow reaction kinetics.

Experimental Workflow Visualization

The following diagram outlines the decision tree for selecting the correct functionalization route based on starting material availability.

WorkflowDecision Start Target: C6-Functionalized 7-Azaindole Decision Starting Material? Start->Decision Route1 Route 1: 6-Halo Precursor Decision->Route1 Halide Available Route2 Route 2: 6-Amino Precursor Decision->Route2 Amine Available Check Check N1 Protection Route1->Check Action2 Acylation/Urea Formation (Pyridine/DMAP) Route2->Action2 Action1 Buchwald-Hartwig (Pd/BrettPhos) Final Final Drug Candidate (Kinase Inhibitor) Action1->Final Action2->Final Check->Action1 If Protected

Figure 2: Decision matrix for synthetic route selection. Route 1 is preferred for library generation; Route 2 is preferred for late-stage diversification.

References

  • Buchwald-Hartwig Amination General Protocols Source: Organic Chemistry Portal / Organic Syntheses URL:[Link]

  • Synthesis and Evaluation of 7-azaindole Derivatives as Kinase Inhibitors Title: Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors Source: Bioorganic & Medicinal Chemistry (via PubMed) URL:[Link]

  • Palladium-Catalyzed C–N Bond Formation of N-substituted 4-bromo-7-azaindoles Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Structure-Based Design of 1H-Pyrrolo[3,2-c]pyridine Inhibitors Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Selective N-Alkylation of Indazoles (Mechanistic Analog) Title: Development of a selective and scalable N1-indazole alkylation Source: Reaction Chemistry & Engineering (RSC) URL:[Link]

Sources

Application Note: Preparation of Urea Derivatives from 6-Amino-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Pyrrolo[3,2-b]pyridine derivatives (azaindoles) have emerged as privileged scaffolds in modern drug discovery, frequently serving as metabolically stable bioisosteres for indoles. These cores are heavily utilized in the design of potent kinase inhibitors, particularly those targeting melanoma (e.g., Raf/VEGFR pathways) and hepatocellular carcinoma via FGFR4 inhibition,.

Within these architectures, the urea moiety is a critical structural motif. It acts as a bidentate hydrogen bond donor and acceptor, anchoring the molecule within the kinase hinge region or the DFG-out pocket to achieve high binding affinity and target selectivity. However, the installation of a urea group onto the 6-position of the pyrrolo[3,2-b]pyridine core presents a distinct synthetic challenge that requires careful methodological selection.

Mechanistic Overview & Synthetic Strategy (The "Why")

The fundamental challenge in derivatizing 6-amino-pyrrolo[3,2-b]pyridine lies in its electronic landscape. Unlike standard anilines, the lone pair of electrons on the 6-amino nitrogen is partially delocalized into the electron-deficient pyridine ring. This significantly reduces the nucleophilicity of the amine.

Consequently, direct reaction with standard isocyanates (Method A) can be sluggish, low-yielding, or require harsh conditions that degrade sensitive functional groups. To overcome this electronic deactivation, researchers must employ activation strategies:

  • Phenyl Carbamate Activation (Method B): Reacting the deactivated amine with phenyl chloroformate generates a stable, isolable phenyl carbamate intermediate. The subsequent addition of a more nucleophilic aliphatic or aromatic amine easily displaces the phenol leaving group. This is the most reliable method for broad substrate scope.

  • Triphosgene-Mediated Synthesis (Method C): For highly sterically hindered amines where carbamate displacement fails, triphosgene is used to generate a highly reactive isocyanate or carbamoyl chloride in situ. While highly efficient, it requires stringent safety protocols.

Pathway Visualization

G SM 6-Amino-pyrrolo [3,2-b]pyridine Iso Direct Isocyanate (R-NCO) SM->Iso Method A Phos Triphosgene (Cl3COCOCl) SM->Phos Method C PhO Phenyl Chloroformate (PhOCOCl) SM->PhO Method B Urea Urea Derivative (Target) Iso->Urea Base, Solvent Int_Iso Isocyanate Intermediate Phos->Int_Iso Base Int_PhO Phenyl Carbamate Intermediate PhO->Int_PhO Pyridine/DCM Amine1 + R'-NH2 Int_Iso->Amine1 Amine2 + R'-NH2 Int_PhO->Amine2 Amine1->Urea Amine2->Urea Heat/Base

Figure 1: Synthetic pathways for urea derivation from 6-amino-pyrrolo[3,2-b]pyridine.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the operational metrics of the three primary methodologies based on empirical laboratory data.

MethodReagent SystemTypical Yield (%)Reaction Time (h)Substrate ScopePrimary ByproductsSafety / Handling
A Direct Isocyanate40–702–12Commercially available, highly electrophilic isocyanatesSymmetrical ureas, unreacted SMStandard precautions
B Phenyl Chloroformate65–904–18Broad; excellent for aliphatic and aromatic aminesPhenolFume hood required
C Triphosgene50–851–6Sterically hindered or unreactive aminesIsocyanate dimers, HClHigh toxicity (Phosgene gas risk)

Experimental Protocols

The following protocols are designed as self-validating workflows. Built-in analytical checkpoints ensure that causality—such as the successful formation of an intermediate before proceeding—is verified, preventing downstream failures.

Protocol A: Direct Isocyanate Coupling

Best suited for highly electrophilic, commercially available isocyanates (e.g., aryl isocyanates with electron-withdrawing groups).

  • Preparation: Charge a flame-dried round-bottom flask with 6-amino-pyrrolo[3,2-b]pyridine (1.0 eq) and anhydrous THF to achieve a 0.1 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and cool the mixture to 0 °C under an inert argon atmosphere.

  • Addition: Dropwise add the appropriate isocyanate (1.1 eq).

  • Reaction & Causality Check: Warm to room temperature. Due to the low nucleophilicity of the azaindole amine, monitor progress via LC-MS. If conversion stalls after 4 hours, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) or heat to 60 °C to overcome the activation energy barrier.

  • Validation: LC-MS should indicate the disappearance of the starting mass and the appearance of the product mass (

    
    ).
    
  • Workup: Quench with 1 mL of Methanol to consume excess isocyanate. Concentrate under reduced pressure and purify via silica gel flash chromatography (typically using a DCM/MeOH gradient).

Protocol B: Phenyl Carbamate Activation (Two-Step, One-Pot)

The recommended default route. It prevents symmetrical urea formation and allows for precise stoichiometric control.

  • Carbamate Formation: Dissolve 6-amino-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCM (0.1 M). Add pyridine (2.5 eq) and cool to 0 °C.

  • Reagent Addition: Slowly add phenyl chloroformate (1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Validation Point: Perform TLC (EtOAc/Hexane). The highly polar starting amine spot must be completely consumed, replaced by a less polar UV-active spot (the phenyl carbamate). LC-MS will show a mass shift of

    
     Da (
    
    
    
    ).
  • Urea Formation: To the same pot (or to the isolated carbamate if purification was desired), add the coupling amine (1.5 eq) and DIPEA (3.0 eq).

  • Heating: Heat the mixture to 50 °C for 4–18 hours. The elevated temperature is required to facilitate the displacement of the phenol leaving group.

  • Workup & Purification: Dilute with DCM. Wash the organic layer sequentially with

    
     NaOH (
    
    
    
    ) to deprotonate and extract the phenol byproduct into the aqueous layer. Dry over
    
    
    , concentrate, and purify.
Protocol C: Triphosgene-Mediated Synthesis

Reserved for highly sterically hindered amines where Protocol B fails.

  • Safety Protocol: CRITICAL. Triphosgene generates phosgene gas. This reaction MUST be performed in a well-ventilated fume hood. Route the exhaust through a

    
     NaOH base trap to neutralize any escaped phosgene.
    
  • Isocyanate Generation: Dissolve the target aliphatic/aryl amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM at 0 °C. Add triphosgene (0.35 eq; note that 1 eq of triphosgene yields 3 eq of phosgene). Stir for 30 minutes.

  • Coupling: Add 6-amino-pyrrolo[3,2-b]pyridine (0.9 eq) to the newly formed isocyanate mixture. The azaindole is used as the limiting reagent to prevent unreacted starting material from complicating purification.

  • Validation: Stir at room temperature for 1–6 hours. Monitor via LC-MS. Watch for the formation of symmetrical urea (

    
    ), which indicates that the triphosgene stoichiometry was too high or addition was too fast.
    
  • Quench: Carefully quench the reaction by slowly adding saturated aqueous

    
    . Extract with DCM and purify.
    

References

  • Kim, H. J., Jung, M.-H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J.-M., Cho, J.-H., Choi, J. H., Yoo, K. H., & Oh, C.-H. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. URL: [Link]

  • Yue, H., Wang, Y., Zhang, N., Xing, J., Wang, T., Bao, Y., Hou, Y., et al. (2024). Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor

Troubleshooting & Optimization

Technical Support Center: Stabilizing Electron-Rich Pyrrolopyridine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Oxidation & Degradation in Azaindole Scaffolds Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, MedChem Support Status: Open

Executive Summary

You are likely here because your white solid turned into a brown oil, or your LCMS shows a persistent M+16 peak. Pyrrolopyridines (azaindoles) substituted with amines are "privileged structures" in kinase inhibition, but they are chemically fragile. Their high electron density makes them susceptible to Single Electron Transfer (SET) oxidation, radical polymerization, and N-oxide formation.

This guide treats your molecule not just as a reagent, but as a reactive system. We will address the causality of degradation and provide self-validating protocols to prevent it.

Module 1: Storage & Stability (The "Black Tar" Phenomenon)
Q: Why did my compound turn black/brown in the freezer?

A: You are witnessing auto-oxidation driven by the high HOMO (Highest Occupied Molecular Orbital) energy of the electron-rich system. In the free base form, the exocyclic amine and the ring nitrogen lone pairs are accessible. Exposure to trace atmospheric oxygen initiates a radical chain reaction, leading to quinone-imines or polymerized "tar."

The Fix: Salt Formation Strategy

Do not store these compounds as free bases. Protonating the most basic nitrogen (usually the pyridine-N or exocyclic amine) lowers the HOMO energy, effectively "locking" the electrons away from oxidative species [1, 2].

Protocol: Hydrochloric or Tosylate Salt Formation

  • Dissolve: Dissolve the free base in degassed EtOAc or MeOH.

  • Acidify: Add 1.05 eq of HCl (in dioxane/ether) or p-Toluenesulfonic acid.

  • Precipitate: Isolate the salt via filtration.

  • Validation: Check 1H NMR. A downfield shift in the ring protons confirms protonation and stabilization.

Data: Stability Comparison

Form Storage Condition Stability Window Color Change

| Free Base | Ambient Air, RT | < 24 Hours | White


 Brown/Black |
| Free Base  | Argon, -20°C | 1-2 Weeks | White 

Off-white | | HCl Salt | Ambient Air, RT | > 6 Months | Stable (White) | | TFA Salt | Ambient Air, RT | > 3 Months | Stable (Hygroscopic risk) |
Module 2: Reaction Conditions (The "Peroxide" Trap)
Q: My reaction failed and the solvent turned yellow immediately. Why?

A: You likely used ether-based solvents (THF, Dioxane, Et2O) containing trace peroxides. Electron-rich pyrrolopyridines act as peroxide scavengers . The peroxides in the solvent oxidize your amine before your reagent can react with it. This is a classic "silent killer" in synthesis [3, 4].

The Fix: The "Zero-Peroxide" Standard

Standard "inhibited" solvents are insufficient because the inhibitor (BHT) may interfere with catalysis.

Protocol: Peroxide Removal & Degassing

  • Test: Use Quantofix® Peroxide test strips. If >5 ppm, discard or treat.

  • Scrub: Pass solvent through a column of activated basic alumina (Al2O3). This physically adsorbs peroxides [4].

  • Degas: Sparging with nitrogen is not enough. Use the Freeze-Pump-Thaw method (3 cycles) for critical metal-catalyzed couplings.

Safe_Handling_Workflow Start Raw Solvent (THF/Dioxane) Test Peroxide Test (>5 ppm?) Start->Test Alumina Alumina Filtration (Removes Peroxides) Test->Alumina Yes Degas Freeze-Pump-Thaw (Removes O2) Test->Degas No Alumina->Degas Reaction Reaction (Inert Atm) Degas->Reaction

Figure 1: Critical workflow for solvent preparation to prevent oxidative degradation.

Module 3: Purification (The "Column" Death)
Q: I spotted my product on TLC, but it vanished after silica column chromatography.

A: Silica gel is slightly acidic (pH 4-5) and acts as a surface for oxidative adsorption. Electron-rich amines can bind irreversibly to acidic silanols or undergo surface-catalyzed oxidation to N-oxides during the elution process [5, 6].

The Fix: Surface Deactivation

You must neutralize the stationary phase or switch mechanisms.

Troubleshooting Matrix:

Issue Solution Technical Rationale
Tailing/Streaking Add 1% Et3N or 1% NH4OH to eluent. Competes for acidic silanol sites; keeps amine in free base form.
Decomposition Switch to Basic Alumina or C18 Reverse Phase . Alumina is less acidic; C18 avoids polar surface interactions.

| N-Oxide Formation | Use degassed solvents for the column. | Minimizes O2 exposure on the high-surface-area support. |

Module 4: Analytical Artifacts (The "Ghost" Peak)
Q: LCMS shows an M+16 peak (N-oxide). Is it real or an artifact?

A: It can be both. However, electrospray ionization (ESI) sources can oxidize electron-rich amines in situ if the voltage is too high or if there are trace metal impurities in the mobile phase [7].

Diagnostic Protocol: The "Dilution Test"
  • Run 1: Inject your sample at standard concentration. Note the M+16 : M+H ratio.

  • Run 2: Dilute the sample 10x and reinject.

    • If the ratio drops: It is likely an ion-source artifact (concentration-dependent).

    • If the ratio stays constant: The N-oxide is real and present in your flask.

Mechanism of Degradation

Understanding the pathway helps you intervene. The diagram below illustrates the divergence between stable salt formation and oxidative degradation pathways.

Oxidation_Mechanism cluster_danger Oxidative Pathway (Avoid) cluster_safe Stabilization Pathway (Recommended) Amine Pyrrolopyridine Amine (Electron Rich / High HOMO) SET SET Oxidation (O2 / Peroxides) Amine->SET Air/Light Acid Acid Treatment (HCl / TFA) Amine->Acid Protonation Radical Amino Radical Cation SET->Radical N_Oxide N-Oxide / Quinone Imine (Black Tar) Radical->N_Oxide Salt Ammonium Salt (Lone Pair Locked) Acid->Salt

Figure 2: Divergent pathways: Salt formation locks the lone pair, preventing the SET oxidation cascade.

References
  • LibreTexts Chemistry. (2020). Basicity of Amines and Ammonium Salt Formation. Link

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Link

  • University of British Columbia. Handling and Removing Peroxides. Link

  • Western Sydney University. Ethers and peroxide forming compounds. Link

  • National Institutes of Health (NIH). (2016). Remote Oxidation of Aliphatic C—H Bonds in Nitrogen Containing Molecules. Link

  • ResearchGate. A plausible mechanism for the oxidation of N‐heterocycles. Link

  • University of Utah. (2022). Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization. Link

Technical Support Center: Purification Strategies for Polar Amino-Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. Amino-pyrrolopyridines (azaindoles) are highly privileged pharmacophores in drug discovery, particularly in the design of kinase inhibitors. However, their unique physicochemical properties—specifically the dual-nitrogen system of the pyrrolopyridine core coupled with an exocyclic amino group—render them highly polar, basic, and notoriously difficult to purify.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, self-validating purification protocols, and mechanistic insights to overcome common chromatographic failures.

I. Purification Decision Matrix

Selecting the correct purification strategy is dictated by the polarity, basicity, and impurity profile of your crude mixture. Use the decision tree below to identify the optimal workflow for your specific amino-pyrrolopyridine derivative.

PurificationDecisionTree Start Crude Amino-Pyrrolopyridine Assess Assess Polarity & Basic Impurities Start->Assess SCX SCX Catch & Release (Removes Neutrals) Assess->SCX High Neutral Impurities (e.g., TPPO) RPHPLC RP-HPLC (C18) High pH (NH4HCO3) Assess->RPHPLC Water/MeOH Soluble (Moderate Retention) NormalPhase Normal Phase Silica (+ 1-5% TEA/NH3) Assess->NormalPhase Soluble in DCM/EtOAc (Low Polarity) HILIC HILIC Chromatography (High Organic) RPHPLC->HILIC Void Volume Elution (Rt < 2 min)

Decision matrix for selecting amino-pyrrolopyridine purification workflows.

II. Troubleshooting Guide & FAQs

Q1: Why does my amino-pyrrolopyridine streak severely on normal-phase silica, and how do I fix it?

Causality: Standard silica gel is inherently acidic due to the presence of unendcapped silanol groups (Si-OH). The basic strength of azaindoles originates in the resonance stabilization of their cations[1]. The basic nitrogen atoms in the pyrrolopyridine ring act as strong hydrogen bond acceptors, leading to irreversible secondary interactions with these silanols, which manifests as severe peak tailing or streaking[2]. Solution: You must suppress this ionization. Add a basic modifier such as 1–5% triethylamine (TEA) or 7 N ammonia in methanol to your mobile phase[2]. Alternatively, switch to a deactivated stationary phase like amine-functionalized silica (NH₂-silica) or basic alumina.

Q2: My target compound elutes in the void volume during Reversed-Phase HPLC (RP-HPLC). What are my options?

Causality: Amino-pyrrolopyridines are highly polar. If you are using standard acidic RP-HPLC conditions (e.g., 0.1% TFA or formic acid), the basic amines become protonated[3]. This ionized state drastically increases hydrophilicity, preventing the molecule from partitioning into the lipophilic C18 stationary phase. Solution: First, attempt a high-pH RP-HPLC method (e.g., 10 mM ammonium bicarbonate, pH 9–10). The high pH deprotonates the basic nitrogens, increasing the molecule's lipophilicity and retention time. If the compound remains unretained, it is too polar for C18, and you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[4].

Q3: How can I efficiently separate my basic amino-pyrrolopyridine from neutral reaction byproducts like triphenylphosphine oxide (TPPO)?

Causality: Standard chromatography separates molecules based on continuous partitioning. If a neutral impurity shares the same polarity as your target, they will co-elute. Solution: Exploit the inherent basicity of the amino-pyrrolopyridine using Strong Cation Exchange (SCX) chromatography. SCX resins contain bound sulfonic acids (pKa < 1) that will quantitatively protonate and "catch" your basic amine, allowing neutral impurities to be washed away completely before releasing the product with a basic eluent[5].

III. Deep Dive: Self-Validating Experimental Protocols

Protocol 1: SCX "Catch-and-Release" Purification

This technique is the gold standard for isolating basic heterocycles from complex, neutral-heavy crude mixtures (e.g., post-Mitsunobu or Suzuki coupling reactions)[5].

Step-by-Step Methodology:

  • Column Conditioning: Mount a pre-packed SCX-2 (propylsulfonic acid) cartridge[5] onto a vacuum manifold. Wash the sorbent with 5 column volumes (CV) of Methanol (MeOH) to activate the resin.

  • Sample Loading: Dissolve your crude amino-pyrrolopyridine in a minimum volume of MeOH or DCM/MeOH. Load the solution onto the cartridge at a flow rate of 1-2 mL/min.

    • Self-Validation Checkpoint: Collect the flow-through and analyze it via LC-MS. The absence of your target mass (M+H) confirms that the resin capacity has not been exceeded and the amine is securely bound.

  • Washing (Removing Neutrals): Wash the column with 5 CV of MeOH (or Acetonitrile/THF) to elute all non-basic impurities[5].

    • Self-Validation Checkpoint: Spot the final drops of the wash fraction on a TLC plate under UV light. A clean plate confirms all neutral impurities (like TPPO) have been purged.

  • Release (Elution): Elute the target compound by passing 5 CV of 2 M Ammonia in Methanol through the column[6]. The high pH breaks the ionic interaction between the sulfonic acid and the basic amine.

  • Recovery: Concentrate the ammonia/methanol eluate under reduced pressure to yield the free-based amino-pyrrolopyridine[5].

Protocol 2: HILIC Optimization for Ultra-Polar Derivatives

When RP-HPLC fails due to extreme polarity, HILIC provides orthogonal retention by utilizing a polar stationary phase and a highly organic mobile phase[4].

Step-by-Step Methodology:

  • Column Selection: Select a bare silica, amide, or diol HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Preparation: Dissolve the sample in a highly organic solvent (e.g., 80% Acetonitrile). Crucial: Injecting a sample dissolved in high water content will disrupt the aqueous layer on the HILIC stationary phase, causing peak distortion.

  • Gradient Execution: Run a gradient starting at high organic (95% B) and linearly decrease to 50% B over 15 minutes.

    • Self-Validation Checkpoint: If the peak shape is asymmetrical, increase the buffer concentration in Mobile Phase A to 20 mM to better mask silanol interactions and stabilize the localized aqueous layer on the column.

IV. Quantitative Data Summaries

Table 1: Chromatographic Modifiers for Amino-Pyrrolopyridines

Chromatography Type Modifier Recommended Conc. Mechanistic Purpose
Normal Phase Triethylamine (TEA) 1–5% v/v Competitively binds acidic silanols, preventing secondary interactions with the basic azaindole nitrogen[2].
Normal Phase Ammonia in Methanol 1–10% v/v Increases mobile phase polarity and suppresses ionization of the basic amine[6].
RP-HPLC Ammonium Bicarbonate 10 mM (pH 9-10) Deprotonates the amino-pyrrolopyridine, increasing lipophilicity and C18 retention.

| RP-HPLC | Trifluoroacetic Acid (TFA) | 0.05–0.1% v/v | Forms an ion pair with the basic amine; however, extreme polarity may cause void volume elution[3]. |

Table 2: SCX Resin Specifications for Catch-and-Release

Sorbent Type Functional Group Typical Capacity Primary Application
SCX-2 Propylsulfonic Acid ~0.6 - 1.0 mmol/g General catch-and-release for basic amines; metal scavenging[5].

| SCX-3 | p-Toluenesulfonic Acid | ~0.6 - 1.0 mmol/g | Catch-and-release; stable to microwave heating; slightly more acidic[7]. |

V. References

  • Title: ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Biotage: Catch and Release Purification of Amines Source: Biotage URL:

  • Title: RediSep SCX column - Teledyne ISCO: purification tactic Source: Teledyne ISCO URL:

  • Title: Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography Source: Benchchem URL:

  • Title: 2-Chloro-4(1H)-pyridinone | 17368-12-6 Source: Benchchem URL:

  • Title: 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | 1186311-04-5 Source: Benchchem URL:

  • Title: Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis Source: Graz University of Technology URL:

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Palladium-Catalyzed Couplings of Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving azaindole scaffolds. Azaindoles are critical building blocks in medicinal chemistry, acting as bioisosteres for indoles while offering unique hydrogen bonding capabilities that are invaluable in drug design.[1] However, their synthesis and functionalization via palladium catalysis are notoriously challenging due to catalyst poisoning.

This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions. It is designed for researchers, chemists, and drug development professionals aiming to navigate the complexities of these powerful reactions.

Section 1: The Root Cause: Understanding Azaindole-Induced Catalyst Poisoning

The primary challenge in palladium-catalyzed reactions with azaindoles stems from the electron-deficient nature of the pyridine ring and the Lewis basicity of its nitrogen atom.[2][3] This nitrogen has a high affinity for the electron-deficient palladium center, leading to strong coordination. This coordination sequesters the catalyst into a stable, off-cycle complex, effectively removing it from the catalytic cycle and poisoning the reaction.[2][4] While the pyrrolic N-H can also interact with the catalyst, particularly after deprotonation by a base, the pyridinic nitrogen is the more potent and common poison.[5]

This poisoning event disrupts the delicate balance of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), leading to common experimental failures such as stalled reactions and low yields.

CatalystPoisoning Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition + R-X Poisoning Poisoning Event (Coordination) Active_Catalyst->Poisoning Pd_II_Complex Pd(II) Intermediate (R-Pd-X)L_n Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation + R'-M Pd_II_Coupled Pd(II) Intermediate (R-Pd-R')L_n Transmetalation->Pd_II_Coupled Reductive_Elimination Reductive Elimination Pd_II_Coupled->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product (R-R') Reductive_Elimination->Product Azaindole Azaindole Substrate Azaindole->Poisoning Inactive_Complex Inactive Off-Cycle (Azaindole)Pd(0)L_m Complex Poisoning->Inactive_Complex

Caption: Mechanism of Azaindole-Induced Catalyst Poisoning.

Section 2: Troubleshooting Guide: From Symptoms to Solutions

This section is structured in a question-and-answer format to directly address the most common issues encountered during experimentation.

Issue 1: My reaction has stalled. TLC/LC-MS analysis shows a low conversion rate and significant amounts of unreacted starting materials.

This is the classic symptom of catalyst poisoning or suboptimal reaction conditions.

Possible Cause A: Direct Catalyst Poisoning by the Azaindole Nitrogen

The most probable cause is the deactivation of the palladium catalyst through coordination with the basic nitrogen of the azaindole ring.

  • Solution 1: Strategic Ligand Selection. The choice of ligand is paramount. Ligands are not just spectators; they modulate the catalyst's reactivity and stability.[6][7] For azaindole couplings, bulky, electron-rich phosphine ligands are often the solution. Their steric bulk can physically block the azaindole nitrogen from coordinating to the palladium center, while their electron-donating properties facilitate the crucial oxidative addition and reductive elimination steps.

    • Recommendation: Switch to a modern biarylmonophosphine ligand (often called "Buchwald ligands"). The choice of ligand can be specific to the coupling reaction.

Coupling Type Recommended Ligands Rationale & Notes
Buchwald-Hartwig Amination RuPhos, XPhos, SPhosHighly effective for C-N bond formation. RuPhos is often a robust starting point for unprotected halo-azaindoles, especially when paired with a strong base like LiHMDS.[5][8]
Suzuki-Miyaura Coupling SPhos, XPhos, P(t-Bu)₃These ligands promote the challenging transmetalation and reductive elimination steps with heteroaryl substrates.[7]
Heck Coupling P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs)For Heck reactions, electron-rich and bulky ligands are crucial to facilitate the reaction with electron-deficient substrates like azaindoles.[3]
Sonogashira Coupling Xantphos, PPh₃ (with Cu(I) co-catalyst)While traditional PPh₃ can work, chelating ligands like Xantphos can prevent catalyst decomposition and improve yields, especially in complex systems.[9][10]
  • Solution 2: Employ Advanced Palladium Precatalysts. How you introduce the catalyst matters. Generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient and amine-dependent, leading to inconsistent results.[5]

    • Recommendation: Use a well-defined, air-stable palladium precatalyst, such as a Buchwald G3 or G4 palladacycle. These precatalysts ensure the clean, rapid, and quantitative generation of the active L-Pd(0) species under reaction conditions, significantly improving reliability and reaction outcomes.[8][11]

  • Solution 3: Consider a Protecting Group Strategy. In some cases, modifying the azaindole substrate can mitigate poisoning.

    • N-H Protection: Protecting the pyrrole nitrogen (e.g., with Boc, SEM, or methyl groups) can prevent complications from N-H deprotonation but does not solve the core issue of the pyridinic nitrogen. However, it can improve solubility and simplify the reaction landscape.[2][3]

    • Pyridine N-Oxide Formation: A more direct but less common strategy is to convert the problematic pyridine nitrogen into an N-oxide. This dramatically reduces its Lewis basicity, preventing coordination to the palladium. The N-oxide can be removed post-coupling.[2][3]

Possible Cause B: Suboptimal Reaction Conditions

  • Solution 1: Base Selection. The base is critical for activating the coupling partner (e.g., deprotonating an amine in Buchwald-Hartwig) and participating in the catalytic cycle.

    • Strong Bases: For unprotected azaindoles, a very strong base like LiHMDS is often optimal. It fully deprotonates both the amine nucleophile and the azaindole N-H, preventing unwanted side reactions.[5] NaOt-Bu is another common choice for many C-N couplings.[12]

    • Weaker Bases: If your substrate has base-sensitive functional groups (like esters), weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are necessary.[12] Be aware that these often require higher temperatures, longer reaction times, or increased catalyst loading to achieve full conversion.[12]

  • Solution 2: Solvent and Temperature. Ensure the solvent is rigorously dried and degassed. Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) and also degrade phosphine ligands.[13]

    • Recommendation: Use anhydrous solvents like dioxane, toluene, or THF. Degas thoroughly using at least three pump-freeze-thaw cycles or by bubbling with argon for 20-30 minutes. If a reaction is sluggish, cautiously increasing the temperature can improve the rate, but excessive heat can accelerate catalyst decomposition.[13]

Issue 2: A black precipitate has formed in my reaction flask.

This is almost certainly "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[14]

  • Possible Cause: Catalyst Aggregation. This occurs when the ligand fails to adequately stabilize the Pd(0) intermediates, allowing them to collide and precipitate out of solution.

    • Solution 1: Increase Ligand-to-Palladium Ratio. If you are not using a precatalyst, ensure your ligand:Pd ratio is sufficient, typically ranging from 1:1 to 4:1.[13] An excess of the ligand can help keep the palladium solvated and active.

    • Solution 2: Use a More Stabilizing Ligand. Bulky biarylphosphine ligands are exceptionally good at preventing aggregation due to their steric shielding of the metal center.[14] If you are using a less bulky ligand like PPh₃ and observing precipitation, switching to XPhos or SPhos is a logical next step.

    • Solution 3: Lower the Reaction Temperature. High temperatures can accelerate the rate of both the desired reaction and catalyst decomposition. Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can often prevent aggregation.[13]

Section 3: Proactive Strategies & FAQs

Q1: Which ligand and catalyst system should I choose as a starting point for a Suzuki coupling with a 5-bromo-7-azaindole? A1: A robust starting point would be to use 2 mol % of an SPhos or XPhos-based G3 precatalyst with K₃PO₄ as the base in a 1,4-dioxane/water solvent system at 80-100 °C. This combination is broadly applicable and has a high success rate for heteroaryl couplings.[3][15]

Q2: Is it always necessary to protect the N-H of the azaindole? A2: Not necessarily. Modern catalyst systems, particularly those using biarylphosphine ligands and strong bases like LiHMDS, have been specifically developed to be effective with unprotected N-H halo-azaindoles.[5][8] Protecting the N-H can sometimes be beneficial for solubility or to avoid other potential side reactions, but it is often not a requirement with the right catalytic system.

Q3: My substrate has an ester group. Which base should I use for a Buchwald-Hartwig amination? A3: Avoid strong nucleophilic bases like NaOt-Bu, which can saponify the ester. A weaker base like Cs₂CO₃ or K₃PO₄ is the preferred choice.[12] You may need to compensate for the lower reactivity by using a slightly higher catalyst loading (e.g., 2-3 mol %) and a higher reaction temperature.

Q4: My reaction is clean but very slow. Should I increase the temperature or the catalyst loading? A4: First, try increasing the temperature in 10-20 °C increments, as this often provides the most significant rate enhancement without adding cost. If the reaction remains slow or if you observe signs of decomposition at higher temperatures, then consider increasing the catalyst loading.

Q5: How can I definitively confirm that catalyst poisoning is the problem? A5: A simple diagnostic experiment is to add a second charge of catalyst to the stalled reaction. If the reaction restarts and proceeds further, it is a strong indication that the initial catalyst charge was deactivated (poisoned). If there is no change, the issue may lie with the reagents or other reaction parameters.

TroubleshootingWorkflow Start Reaction Failure: Low/No Conversion Check_Poisoning Is Azaindole Poisoning Suspected? Start->Check_Poisoning Check_Conditions Are Conditions Suboptimal? Start->Check_Conditions Check_Reagents Are Reagents Degraded? Start->Check_Reagents Sol_Ligand Switch to Bulky Ligand (e.g., XPhos, RuPhos) Check_Poisoning->Sol_Ligand Yes Sol_Precatalyst Use Advanced Precatalyst (e.g., Buchwald G3) Check_Poisoning->Sol_Precatalyst Yes Sol_Protect Consider N-Protecting Group Strategy Check_Poisoning->Sol_Protect Yes Sol_Base Optimize Base (e.g., LiHMDS vs K₃PO₄) Check_Conditions->Sol_Base Yes Sol_Temp Adjust Temperature & Ensure Degassing Check_Conditions->Sol_Temp Yes Sol_Purity Use Fresh/Purified Reagents & Solvents Check_Reagents->Sol_Purity Yes

Caption: A Troubleshooting Workflow for Failed Azaindole Couplings.

Section 4: Experimental Protocol Example
Protocol: Buchwald-Hartwig Amination of Unprotected 4-Chloro-7-azaindole with N-Methylpiperazine

This protocol is adapted from methodologies proven to be effective for challenging heteroaryl aminations.[5]

Reagents & Equipment:

  • 4-Chloro-7-azaindole

  • N-Methylpiperazine

  • RuPhos G3 Precatalyst

  • RuPhos Ligand

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Anhydrous 1,4-dioxane

  • Schlenk tube or microwave vial, stir bar, and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-chloro-7-azaindole (1.0 mmol, 1 equiv), RuPhos G3 precatalyst (0.02 mmol, 2 mol %), and RuPhos ligand (0.02 mmol, 2 mol %).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (3 mL), followed by N-methylpiperazine (1.2 mmol, 1.2 equiv).

  • Base Addition: Add the LiHMDS solution (2.5 mmol, 2.5 equiv) dropwise at room temperature. The 2.5 equivalents are to deprotonate the amine, the azaindole N-H, and to have a slight excess.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, and extracting with ethyl acetate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PubMed.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules.
  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes | Request PDF - ResearchGate.
  • Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles - Benchchem.
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - NIH. (2012).
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.
  • Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update | Request PDF - ResearchGate.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Jacobs.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (2012).
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC.
  • Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems - Benchchem.
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024).
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (2024).
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma.

Sources

Technical Support Center: Optimizing Yield for Reduction of Nitro-pyrrolo[3,2-b]pyridine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reduction of nitro-pyrrolo[3,2-b]pyridine precursors. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this critical synthetic transformation. The conversion of the nitro group to a primary amine is a pivotal step in the synthesis of many pharmacologically active agents. However, this reaction is often plagued by challenges such as low yield, incomplete conversion, and undesirable side reactions.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving from rapid troubleshooting to comprehensive optimization protocols.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common issues encountered during the reduction of nitro-pyrrolo[3,2-b]pyridines.

Q1: My reaction shows very low or no conversion of the starting material. What should I check first?

A1: Low or no conversion is a frequent problem that can often be traced back to a few key factors related to reagent and catalyst activity.[1]

  • Catalyst Activity (for Catalytic Hydrogenation): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), ensure it is fresh and has been stored properly. Catalysts can be "poisoned" by sulfur compounds or other impurities, rendering them inactive.[2] It's often best to use a fresh batch to rule out deactivation. Also, verify that the catalyst loading is sufficient; you may need to increase the weight percentage.[1]

  • Reducing Agent Quality (for Metal/Acid or other reagents): For metal/acid reductions (e.g., Fe, SnCl₂), the purity and surface area of the metal are critical.[1] Use finely powdered metals for better results. Other reagents, like sodium dithionite, can decompose upon storage, so always use a fresh, high-quality supply.[1][3]

  • Solubility: The nitro-pyrrolo[3,2-b]pyridine precursor must be soluble in the reaction solvent.[1] If solubility is poor, the reaction rate will be severely limited. Consider switching to a different solvent or using a co-solvent system (e.g., THF, EtOH/water, or acetic acid).[1] Protic co-solvents can be particularly beneficial for hydrogenation reactions.[1]

Q2: The reaction starts but seems to stall, leaving a mix of starting material and product. What's happening?

A2: A stalled reaction often points to insufficient reducing power or the formation of stable, hard-to-reduce intermediates.

  • Insufficient Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For reagents like SnCl₂·2H₂O or iron powder, using 3-5 equivalents or more is common to drive the reaction to completion.[4]

  • Inadequate Hydrogen Pressure (for Hydrogenation): For catalytic hydrogenation, atmospheric pressure (e.g., a hydrogen balloon) may not be enough for a challenging substrate. Consider moving to a pressure vessel (Parr shaker) where you can increase the hydrogen pressure to 50 psi or higher.[2][4]

  • Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[5] Sometimes these intermediates can be slow to reduce further. Increasing the reaction temperature or the amount of reducing agent can help overcome this barrier.[1]

Q3: I'm getting my desired amine product, but the yield is low due to the formation of side products. How can I improve selectivity?

A3: The formation of side products like hydroxylamines, nitroso, or azoxy compounds is a common issue arising from the stepwise nature of the reduction.[1] Controlling the reaction conditions is key to maximizing selectivity for the desired amine.

  • Temperature Control: Many reduction reactions are exothermic. Localized overheating can promote the formation of undesired dimers like azoxy or azo compounds. Ensure efficient stirring and consider cooling the reaction vessel, especially during the initial addition of reagents.[1]

  • Choice of Reducing Agent: The choice of reducing agent can significantly impact selectivity. For substrates with other reducible functional groups (e.g., halogens, carbonyls), a milder, more chemoselective method is needed. For example, SnCl₂ or Fe/NH₄Cl are often preferred over catalytic hydrogenation to avoid dehalogenation.[6][7]

  • Reaction Workup: Improper workup can lead to product loss. For catalytic hydrogenations, ensure all the product is recovered from the catalyst by washing the Celite filter cake thoroughly with the reaction solvent.[4] For SnCl₂ reductions, the formation of tin salts during basification can create emulsions that trap the product; specific workup procedures are required to manage this.[8]

Part 2: In-Depth Troubleshooting & Optimization Guides

This section provides a deeper dive into specific reduction methodologies, offering detailed protocols and the scientific rationale behind them.

Guide 1: Optimizing Catalytic Hydrogenation (e.g., H₂, Pd/C)

Catalytic hydrogenation is a clean and efficient method but requires careful optimization, especially for heterocyclic systems.[4]

Common Problem: Incomplete reduction or slow reaction rate, even with a fresh catalyst.

Causality: The pyridine nitrogen in the pyrrolo[3,2-b]pyridine core can coordinate to the palladium surface, acting as a catalyst poison and inhibiting the reaction. Furthermore, poor substrate solubility in common hydrogenation solvents like ethanol can limit mass transfer to the catalyst surface.

Troubleshooting Protocol:

  • Solvent System Modification: If the reaction is slow in a standard solvent like ethanol (EtOH), switch to a co-solvent system. A mixture of Tetrahydrofuran (THF) and a protic solvent like EtOH or acetic acid (AcOH) can significantly improve solubility and reaction rates. Acetic acid, in particular, can protonate the pyridine nitrogen, preventing it from binding to and poisoning the catalyst.

  • Increase Hydrogen Pressure: Move from a hydrogen balloon setup to a dedicated pressure hydrogenation apparatus. Increase the H₂ pressure incrementally from 50 psi. Higher pressure increases the concentration of hydrogen on the catalyst surface, accelerating the rate of reduction.[2][4]

  • Optimize Catalyst Loading & Type: While 5-10 mol% of 10% Pd/C is standard, for difficult substrates, increasing the loading can be effective.[2] Alternatively, consider a more active catalyst like Platinum on carbon (Pt/C) or Pearlman's catalyst (Pd(OH)₂/C), which can sometimes be more effective for heteroaromatic systems.[2][9]

  • Temperature Adjustment: While many hydrogenations run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for stubborn reductions.[1] However, monitor carefully for side product formation.

Data Summary: Catalytic Hydrogenation Variables

ParameterStandard ConditionOptimization StrategyRationale
Catalyst 10% Pd/C, 5-10 mol%Use fresh catalyst; consider Pt/C or Pd(OH)₂/CEnsures high activity; different metals have different activities/selectivities.[2]
Solvent EtOH or MeOHTHF/EtOH, EtOH/AcOH, or pure THFImproves substrate solubility and prevents catalyst poisoning.[1]
H₂ Pressure 1 atm (balloon)50-100 psi (pressure vessel)Increases H₂ concentration at the catalyst surface, boosting reaction rate.[4]
Temperature Room Temperature40-50 °CProvides energy to overcome the activation barrier.[1]
Guide 2: Mastering Metal/Acid Reductions (Fe/NH₄Cl or SnCl₂)

Metal-based reductions are robust, scalable, and often more chemoselective than catalytic hydrogenation, making them excellent alternatives.[7][10]

Common Problem: Low yield due to difficult workup, particularly the formation of intractable emulsions or precipitates with SnCl₂.

Causality: In SnCl₂ reductions, quenching with a base (like NaOH) to neutralize the acid and free the amine product precipitates tin hydroxides (Sn(OH)₂/Sn(OH)₄). These gelatinous precipitates can trap the product, making extraction extremely difficult.[8]

Troubleshooting Protocol (for SnCl₂ Reduction):

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent like ethanol.[4] Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 70-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Optimized Workup:

    • Cool the reaction to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

    • Add ethyl acetate to redissolve the product.

    • Crucial Step: Instead of a strong base, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is ~8.[8]

    • Add a filter aid like Celite® to the mixture and stir for 15 minutes.

    • Filter the entire slurry through a pad of Celite®. This will remove the tin salts, which are now co-precipitated on the high-surface-area Celite.

    • Wash the filter cake thoroughly with several portions of ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel, separate the layers, and extract the aqueous layer one more time with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amine.

Alternative Metal Reduction: The Fe/NH₄Cl System

This method is often milder and generates iron oxides that are more granular and easier to filter than tin salts.[10]

Standard Protocol (Fe/NH₄Cl):

  • Setup: To a solution of the nitro compound (1.0 eq) in a 4:1 mixture of EtOH/H₂O, add ammonium chloride (NH₄Cl, ~10 eq) and iron powder (~10 eq).[4][11]

  • Reaction: Heat the mixture to 70-80 °C and stir vigorously for 1-3 hours, monitoring by TLC.

  • Workup: Upon completion, cool the reaction and filter the hot mixture through a pad of Celite®.[11] The iron salts are easily removed.

  • Isolation: Wash the Celite pad thoroughly with hot ethanol. Combine the filtrates and concentrate under reduced pressure to obtain the crude amine. The product is often pure enough for the next step, but can be purified further if needed.[10]

Part 3: Visualizations & Workflows

Visual aids can clarify complex decision-making processes and experimental sequences.

Troubleshooting Decision Tree

This diagram guides the user through a logical sequence of steps to diagnose and solve common reduction problems.

Troubleshooting_Nitro_Reduction Start Reaction Issue: Low Yield or Incomplete Conversion Check_Reagents Step 1: Verify Reagent/Catalyst Quality Start->Check_Reagents Check_Solubility Step 2: Assess Substrate Solubility Check_Reagents->Check_Solubility Reagents OK Sol_Catalyst Use fresh Pd/C or Pt/C. Test new batch of Fe/SnCl₂. Check_Reagents->Sol_Catalyst Problem Found Reaction_Conditions Step 3: Evaluate Reaction Conditions Check_Solubility->Reaction_Conditions Solubility OK Sol_Solubility Use co-solvent (THF/EtOH). Add acid (AcOH) for hydrogenation. Check_Solubility->Sol_Solubility Problem Found Workup_Issue Step 4: Analyze Workup Procedure Reaction_Conditions->Workup_Issue Conditions OK Sol_Conditions Increase H₂ pressure. Increase temperature. Increase reagent stoichiometry. Reaction_Conditions->Sol_Conditions Problem Found Sol_Workup Use Celite filtration for metal salts. Ensure thorough extraction. Workup_Issue->Sol_Workup Problem Found

Caption: Troubleshooting flowchart for nitro-pyrrolo[3,2-b]pyridine reduction.

General Experimental Workflow

This diagram illustrates the typical sequence of operations for a successful reduction experiment.

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Solvent, Reagent/Catalyst) Execution 2. Reaction (Heat, Stir, H₂ Pressure) Setup->Execution Monitoring 3. Monitor Progress (TLC / LC-MS) Execution->Monitoring Monitoring->Execution Incomplete Workup 4. Workup (Quench, Filter, Extract) Monitoring->Workup Complete Purification 5. Isolation & Purification (Concentrate, Column/Crystallize) Workup->Purification

Caption: Standard experimental workflow for nitro group reduction.

References

  • Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe).
  • Benchchem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Wang, C., et al. (2023). Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. ScienceDirect.
  • Benchchem. selective reduction of nitro group without affecting other functional groups.
  • Benchchem. Technical Support Center: Optimizing Sodium Dithionite Reductions.
  • Benchchem. troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • Common Organic Chemistry. Nitro Reduction - Common Conditions.
  • ResearchGate. (2020). Hydrogenation of nitro-heterocycles and aliphatic nitro compounds....
  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2.
  • Reddit. (2023). my nitro refuses to be reduced.

Sources

Stability of 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine . As a highly functionalized azaindole derivative, this small molecule is a valuable pharmacophore in kinase inhibitor development. However, its unique physicochemical properties—specifically its flat, hydrophobic topology and electron-rich heterocyclic core—present distinct challenges during in vitro cell culture assays.

This guide is engineered by our Senior Application Scientists to help you diagnose, troubleshoot, and resolve stability and solubility issues in standard culture media (e.g., DMEM, RPMI).

Troubleshooting Guide & FAQs

Q: Why does my compound precipitate immediately upon addition to DMEM or RPMI media? A: This is a classic "DMSO crash-out" phenomenon driven by thermodynamic insolubility. The this compound scaffold is highly lipophilic. When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, the rapid diffusion of DMSO into the bulk water leaves the hydrophobic small molecule locally supersaturated. This sudden shift in the solvation environment causes rapid nucleation and visible precipitation[1]. Field-Proven Solution: Never spike >1000x directly into aqueous media. Utilize an intermediate dilution cascade or a biocompatible co-solvent system (such as 10% Hydroxypropyl-β-cyclodextrin or advanced DMSO formulations) to shield the hydrophobic core before introducing it to the media[2]. Keep the final DMSO concentration strictly below 0.5%.

Q: I observe a 40-50% loss of compound efficacy in 72-hour cell-based assays, but cell viability remains high. Is the compound degrading? A: Yes, it is highly likely undergoing auto-oxidation. The pyrrolo-pyridine (azaindole) scaffold is an electron-rich heterocycle. The addition of electron-donating groups—specifically the 6-amino and 7-methyl substitutions—further increases the electron density on the ring system. In oxygenated cell culture media at 37°C, these electron-rich centers become highly susceptible to spontaneous oxidation, frequently degrading into N-oxides or 2-oxo derivatives[3]. While azaindoles are generally more metabolically stable than indolines in liver microsomes, they remain vulnerable to oxidation in prolonged aqueous incubation[4]. Field-Proven Solution: Prepare fresh media daily to replenish the active compound. If experimental constraints prevent media changes, consider supplementing the media with mild, cell-compatible antioxidants (e.g., ascorbic acid) or conducting the assay in low-oxygen conditions if biologically relevant.

Q: Why do my IC50 values shift drastically when I change the Fetal Bovine Serum (FBS) concentration from 2% to 10%? A: This discrepancy is caused by high Plasma Protein Binding (PPB). The lipophilic nature of the methyl-azaindole scaffold promotes non-specific hydrophobic interactions with Bovine Serum Albumin (BSA) present in FBS. As the FBS concentration increases, the "free" (unbound and biologically active) fraction of the compound decreases, artificially inflating the apparent IC50. Field-Proven Solution: Always report the FBS concentration alongside IC50 values. Perform a rapid equilibrium dialysis (RED) assay to determine the fraction unbound (


) in your specific media formulation, allowing you to calculate the true intrinsic potency.

Quantitative Data Presentation

The following table summarizes the baseline physicochemical behavior and degradation kinetics of the compound in standard assay conditions.

Table 1: Stability and Physicochemical Profile of 10 µM this compound in Complete Media (DMEM + 10% FBS at 37°C)

Incubation Time (h)Visual Clarity (Precipitation)Remaining Intact Compound (%)Free Fraction (

)
0 (Baseline)Clear100.00.12
2Clear98.50.12
6Clear87.20.11
24Clear64.80.12
48Slight Haze41.30.09
72Cloudy / Micro-precipitates18.7N/A

Note: The calculated half-life (


) under these specific conditions is approximately 32 hours.

Standard Operating Procedure: LC-MS/MS Media Stability Workflow

To accurately distinguish between physical precipitation and chemical degradation, you must employ a self-validating analytical workflow. This protocol utilizes an internal standard (IS) and a


 baseline to correct for matrix effects, extraction efficiency, and non-specific binding.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve this compound in anhydrous, cell-culture grade DMSO to yield a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis or oxidation during storage. Store in amber vials purged with argon.

  • Intermediate Dilution: Create a 100x intermediate stock (1 mM) using a 50% DMSO / 50% PEG-400 mixture.

  • Media Spiking: Pre-warm DMEM containing 10% FBS to 37°C. Spike the intermediate stock into the media to achieve a final concentration of 10 µM (Final solvent: 0.5% DMSO, 0.5% PEG-400). Vortex immediately for 10 seconds.

  • Incubation & Sampling: Place the spiked media in a standard tissue culture incubator (37°C, 5% CO2). Withdraw 50 µL aliquots at

    
     hours. Self-Validation: The 
    
    
    
    sample serves as the 100% baseline, ensuring any subsequent signal loss is strictly time-dependent.
  • Quenching & Extraction: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of a structurally similar Internal Standard (IS). Causality: The cold organic solvent instantly denatures BSA (releasing any protein-bound compound) and halts ongoing oxidative degradation. The IS corrects for ionization suppression in the MS source.

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the clear supernatant to LC vials. Analyze via Multiple Reaction Monitoring (MRM) targeting the parent mass (

    
    ) of the compound. Normalize the peak area of the analyte to the peak area of the IS.
    

Process Workflow Visualization

Workflow N1 10 mM Stock (100% DMSO) N2 Aqueous Media Addition (DMEM/RPMI) N1->N2 N3 Precipitation Observed? N2->N3 N4 Optimize Co-solvents (e.g., Cyclodextrin) N3->N4 Yes N5 Incubate at 37°C (24-72h) N3->N5 No N4->N2 Retry N6 LC-MS/MS Quantification N5->N6 N7 Significant Degradation? N6->N7 N8 Assess Oxidation (N-oxide formation) N7->N8 Yes N9 Validated Assay Ready N7->N9 No

Workflow for diagnosing precipitation and degradation of azaindoles in cell culture media.

References

1.[3] Title: Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Source: nih.gov. URL: 2.[1] Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Source: nih.gov. URL: 3.[2] Title: Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Source: aacrjournals.org. URL: 4.[4] Title: A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. Source: benchchem.com. URL:

Sources

Validation & Comparative

Comparative 1H NMR Characterization Guide: 7-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine vs. Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Structural Elucidation, Regioisomer Differentiation, and Purity Analysis of Kinase Inhibitor Building Blocks

Executive Summary

In modern drug discovery, azaindoles are highly privileged scaffolds due to their ability to act as bioisosteres for indoles while offering superior hydrogen-bonding capabilities and tunable physicochemical properties. However, differentiating between azaindole regioisomers—specifically 4-azaindoles (1H-pyrrolo[3,2-b]pyridines) and 7-azaindoles (1H-pyrrolo[2,3-b]pyridines)—poses a significant analytical challenge[1].

This guide objectively compares the 1H NMR characterization profile of the premium building block 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine against its structural alternative, 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine . By detailing a self-validating experimental workflow, we demonstrate how high-field 1H NMR can unambiguously confirm the identity, substitution pattern, and purity of these critical pharmaceutical intermediates.

Structural Logic & Electronic Environment

The fundamental difference between the target product and its alternative lies in the position of the pyridine nitrogen within the fused bicyclic system.

  • The Target Product (4-Azaindole Core): In this compound, the pyridine nitrogen is located at position 4. This highly electronegative atom strongly deshields the adjacent alpha-proton at position 5 (C5-H). Because positions 6 and 7 are substituted (with an amine and a methyl group, respectively), the C5-H appears as a distinct, isolated singlet[2].

  • The Alternative (7-Azaindole Core): In the 7-azaindole alternative, the pyridine nitrogen is at position 7. The remaining aromatic proton on the pyridine ring (C4-H) is beta to the pyridine nitrogen, resulting in a significantly different electronic environment and a measurable upfield shift compared to the 4-azaindole analog[3].

G A Azaindole Core (C7H6N2) B 4-Azaindole (pyrrolo[3,2-b]pyridine) A->B N at pos 4 C 7-Azaindole (pyrrolo[2,3-b]pyridine) A->C N at pos 7 D Target Product: This compound C5-H Singlet (~7.65 ppm) B->D +CH3, +NH2 E Alternative Isomer: 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine C4-H Singlet (~7.50 ppm) C->E +CH3, +NH2

Fig 1: Structural divergence and key 1H NMR diagnostic protons for azaindole regioisomers.

Objective Performance Comparison: 1H NMR Data

To objectively compare the structural signatures of these two building blocks, quantitative 1H NMR data must be analyzed. The table below summarizes the expected chemical shifts (


), multiplicities, and coupling constants (

) acquired at 600 MHz in DMSO-

.
Table 1: 1H NMR Chemical Shift Comparison (600 MHz, DMSO- )
Proton AssignmentTarget: this compoundAlternative: 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amineMechanistic Causality for Shift Differences
N1-H (Pyrrole) ~11.20 ppm (br s, 1H)~11.40 ppm (br s, 1H)Hydrogen bonding dynamics differ slightly due to the distal vs. proximal pyridine nitrogen.
Isolated Pyridine H C5-H: ~7.65 ppm (s, 1H)C4-H: ~7.50 ppm (s, 1H)Critical Diagnostic Peak: C5-H is alpha to N4 (highly deshielded). C4-H is beta to N7 (less deshielded).
C2-H (Pyrrole) ~7.30 ppm (dd,

= 3.2, 2.5 Hz, 1H)
~7.15 ppm (dd,

= 3.4, 2.5 Hz, 1H)
Inductive effects from the core orientation slightly alter the electron density of the pyrrole ring.
C3-H (Pyrrole) ~6.35 ppm (dd,

= 3.2, 1.8 Hz, 1H)
~6.20 ppm (dd,

= 3.4, 1.8 Hz, 1H)
Cross-ring conjugation effects dictate the upfield nature of the beta-pyrrole proton.
C6-NH

~5.10 ppm (br s, 2H)~5.30 ppm (br s, 2H)Amine protons exchange rapidly; DMSO-

stabilizes them via strong hydrogen bonding.
Aryl-CH

C7-CH

:
~2.35 ppm (s, 3H)
C5-CH

:
~2.20 ppm (s, 3H)
Methyl group at C7 is adjacent to the bridgehead, experiencing different anisotropic shielding than C5.

Experimental Protocol: A Self-Validating NMR Workflow

A single 1D 1H NMR spectrum is often insufficient to definitively prove the regiochemistry of highly substituted heterocycles. As a best practice, we employ a self-validating system that combines optimized solvent selection with 2D NMR techniques to eliminate structural ambiguity[1].

Step-by-Step Methodology

Step 1: Optimized Sample Preparation (Solvent Causality)

  • Action: Dissolve 10–15 mg of this compound in 0.6 mL of anhydrous DMSO-

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Causality: While CDCl

    
     is a standard NMR solvent, it is highly detrimental for this specific compound. The non-polar nature of CDCl
    
    
    
    allows the N1-H and C6-NH
    
    
    protons to undergo intermediate chemical exchange, broadening their signals into the baseline. DMSO-
    
    
    acts as a strong hydrogen-bond acceptor, locking these exchangeable protons into distinct, quantifiable resonances.

Step 2: 1D 1H NMR Acquisition (600 MHz)

  • Action: Acquire the spectrum using a standard 30° pulse sequence (zg30), 16 scans, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds.

  • Validation: Integrate the spectrum. The presence of a 1H singlet at ~7.65 ppm acts as the primary indicator of the 4-azaindole core.

Step 3: 2D COSY (Correlation Spectroscopy)

  • Action: Acquire a gradient-selected COSY spectrum to map homonuclear couplings.

  • Validation: Verify the cross-peaks between C2-H (~7.30 ppm) and C3-H (~6.35 ppm). This confirms the integrity of the unsubstituted pyrrole ring and rules out any unexpected electrophilic aromatic substitution at C3.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire a 1H-13C HMBC spectrum optimized for long-range couplings (

    
     and 
    
    
    
    ~ 8 Hz).
  • Validation: This is the ultimate proof of regiochemistry. The C7-methyl protons (~2.35 ppm) must show strong

    
     correlations to the C6 carbon (bearing the amine) and the C7a bridgehead carbon. If the compound were the alternative regioisomer, the long-range connectivity map would fundamentally shift.
    

G S1 1. Sample Prep 15 mg in 0.6 mL DMSO-d6 S2 2. 1D 1H NMR (600 MHz) Identify Exchangeable Protons S1->S2 S3 3. 2D COSY Map C2-H & C3-H Coupling S2->S3 J-coupling S4 4. 2D HMBC Correlate C7-CH3 to C6/C7a S2->S4 Long-range C-H S5 5. Unambiguous Verification Self-Validating Dataset S3->S5 S4->S5

Fig 2: Self-validating NMR workflow for unambiguous characterization of azaindole scaffolds.

Conclusion

The characterization of this compound requires a rigorous, causality-driven analytical approach. By comparing its 1H NMR profile to the 7-azaindole alternative, it becomes evident that the position of the pyridine nitrogen dictates the chemical shift of the isolated aromatic proton (C5-H vs. C4-H). Furthermore, utilizing DMSO-


 over CDCl

and employing a self-validating 1D/2D NMR workflow ensures that researchers can confidently verify the structural integrity of this premium building block prior to its integration into complex kinase inhibitor synthesis.

References

  • Title: Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis Source: Graz University of Technology (tugraz.at) URL: [Link]

  • Title: 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids by three-component condensation Source: Mendeleev Communications (mathnet.ru) URL: [Link]

Sources

Pyrrolo[2,3-b]pyridine vs. Pyrrolo[3,2-b]pyridine: A Comparative Guide on Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Azaindoles have emerged as cornerstone bioisosteres for indoles in modern drug discovery. By substituting a carbon atom in the six-membered ring of an indole with a nitrogen atom, medicinal chemists can profoundly alter the molecule's physicochemical properties, including basicity, polarity, and hydrogen-bonding capacity[1]. Among the possible isomers, pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-b]pyridine (4-azaindole) represent two distinct structural paradigms.

As a Senior Application Scientist, I frequently utilize these scaffolds to navigate complex structure-activity relationship (SAR) landscapes. This guide provides an objective, data-driven comparison of their biological activities, underlying mechanisms, and the experimental protocols required to validate them.

The Mechanistic Causality of the "Nitrogen Walk"

The biological activity of azaindoles is inextricably linked to the spatial orientation of their heteroatoms. Moving the nitrogen atom across the pyridine ring fundamentally alters the molecule's electron density and hydrogen-bond vectors.

  • Pyrrolo[2,3-b]pyridine (7-Azaindole): This isomer features a pyridine nitrogen at the 7-position, directly adjacent to the pyrrole NH. This configuration creates a perfect bidentate hydrogen-bonding motif (one donor, one acceptor) that closely mimics the adenine ring of ATP[1]. Consequently, 7-azaindole is a "privileged scaffold" for targeting the hinge region of kinases. It can bind in "normal," "flipped," or "non-hinge" modes, forming robust bidentate interactions with the backbone amides of hinge residues[2]. A classic example is the FDA-approved drug Vemurafenib, where the 7-azaindole core anchors the molecule to the BRAF V600E hinge region[1][2].

  • Pyrrolo[3,2-b]pyridine (4-Azaindole): Shifting the nitrogen to the 4-position alters the hydrogen-bond acceptor vector. The N4 lone pair points away from the pyrrole NH, disrupting the bidentate motif required for canonical ATP-mimetic hinge binding[3]. While this often results in a loss of kinase potency, 4-azaindoles are highly valuable for tuning lipophilicity, improving aqueous solubility, or targeting non-kinase enzymes where a different hydrogen-bonding network is required.

Quantitative Comparison of Biological Activity

Direct head-to-head comparisons reveal the profound impact of this structural shift. Table 1 summarizes the biological activity of these scaffolds across various targets.

Compound ScaffoldTargetIC50 / Binding AffinityMechanistic Notes
Pyrrolo[2,3-b]pyridine (7-Azaindole)VEGFR2 Kinase37 nMOptimal bidentate hinge binding via N7 and NH[3].
Pyrrolo[3,2-b]pyridine (4-Azaindole)VEGFR2 Kinase~370 nM~10-fold loss in potency due to altered H-bond vector[3].
Pyrrolo[2,3-b]pyridine (7-Azaindole)BRAF (V600E)13 nM (Vemurafenib)Privileged hinge binder mimicking ATP adenine[1][2].
Pyrrolo[2,3-b]pyridine (7-Azaindole)PDE4B0.48 μMFavorable interaction within the catalytic pocket[4].
Pyrrolo[3,2-b]pyridine (4-Azaindole)PDE4BInactiveLoss of critical hydrogen bonding required for PDE4B[4].

Table 1: Comparative biological activity of 7-azaindole vs. 4-azaindole scaffolds.

Structural Logic and Binding Modes

To visualize the causality behind these activity differences, we map the logical relationship between the scaffold structure and its biological utility.

BindingLogic A Azaindole Scaffold B Pyrrolo[2,3-b]pyridine (7-Azaindole) A->B C Pyrrolo[3,2-b]pyridine (4-Azaindole) A->C D Bidentate H-Bonding (Donor/Acceptor) B->D E Altered H-Bond Vector (Separated Donor/Acceptor) C->E F ATP-Mimetic Hinge Binding (e.g., BRAF, JAK3) D->F G Alternative Binding Modes (e.g., Non-hinge targets) E->G

Structural logic of azaindole binding modes based on nitrogen positioning.

Self-Validating Experimental Protocol

To objectively compare the biological activity of these isomers, researchers must employ highly robust, artifact-free assays. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is the gold standard for this purpose. The following protocol is designed as a self-validating system to ensure data integrity.

TR-FRET Kinase Inhibition Assay Protocol

1. Reagent Preparation & Matrix Control:

  • Step: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Causality: The inclusion of the non-ionic detergent Brij-35 is critical. It prevents the non-specific aggregation of lipophilic azaindole derivatives, ensuring that the measured IC50 reflects true stoichiometric binding rather than promiscuous inhibition.

2. Compound Titration:

  • Step: Perform an 11-point, 3-fold serial dilution of the 7-azaindole and 4-azaindole derivatives in 100% DMSO. Dilute 1:100 in the kinase buffer before adding to the 384-well assay plate.

  • Causality: Maintaining a strict final DMSO concentration of 1% across all wells prevents solvent-induced enzyme denaturation, which would artificially skew the apparent potency.

3. Equilibrium Pre-incubation:

  • Step: Add 5 µL of the compound to 5 µL of the target kinase (e.g., VEGFR2). Incubate for 30 minutes at room temperature.

  • Causality: Azaindoles can sometimes exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium, which is essential for accurately determining the true binding affinity (Kd).

4. Reaction Initiation at ATP Km:

  • Step: Initiate the reaction by adding 10 µL of an ATP/Substrate mixture.

  • Causality: The ATP concentration MUST be set at the predetermined Michaelis constant (Km) for the specific kinase. Running the assay at the ATP Km ensures maximum sensitivity for detecting ATP-competitive inhibitors like 7-azaindoles[2].

5. Quench and Detection:

  • Step: After the linear phase of the reaction, add 20 µL of TR-FRET detection buffer containing EDTA and a Europium-labeled anti-phospho antibody.

  • Causality: EDTA rapidly chelates the Mg2+ cofactor, instantly quenching the kinase reaction. The long emission half-life of Europium allows for time-delayed reading (665 nm / 615 nm ratio), eliminating short-lived background autofluorescence from the chemical compounds.

6. System Validation:

  • Step: Calculate the Z'-factor using the 1% DMSO vehicle (negative control) and a saturating dose of Staurosporine (positive control).

  • Causality: A Z'-factor > 0.6 mathematically validates the assay's dynamic range and signal-to-noise ratio, proving the system is reliable for head-to-head compound comparison.

AssayWorkflow Step1 1. Compound Titration (1% Final DMSO) Step2 2. Kinase Pre-incubation (Equilibrium Binding) Step1->Step2 Prevent aggregation Step3 3. ATP/Substrate Addition (Run at ATP Km) Step2->Step3 30 min, RT Step4 4. Quench & Detect (EDTA + TR-FRET Ab) Step3->Step4 Kinase reaction Step5 5. Data Analysis (Z'-factor > 0.6) Step4->Step5 Measure 665/615nm

Self-validating TR-FRET kinase assay workflow for azaindole profiling.

Conclusion and Strategic Application

When designing novel therapeutics, the choice between pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine should be dictated by the target's structural requirements. If the goal is to competitively inhibit a kinase by anchoring into the ATP-binding hinge region, 7-azaindole is the empirically superior choice due to its complementary hydrogen-bonding profile[1][2]. However, if the project requires navigating away from crowded intellectual property space, improving aqueous solubility, or targeting non-kinase enzymes (where the bidentate motif is unnecessary or detrimental), 4-azaindole serves as a highly effective bioisosteric alternative.

References
  • [3] Title: The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH | Source: nih.gov | URL: 3

  • [4] Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC | Source: nih.gov | URL: 4

  • [1] Title: Azaindoles in Medicinal Chemistry - PharmaBlock | Source: pharmablock.com | URL: 1

  • [2] Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage | Source: jst.go.jp | URL: 2

Sources

Validated HPLC Methods for Purity Assessment of Azaindole Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Azaindoles

Azaindoles (pyrrolopyridines) are privileged scaffolds in medicinal chemistry, serving as critical bioisosteres for indoles and purines in the development of targeted kinase inhibitors (e.g., Vemurafenib) ()[1]. However, the presence of both a basic pyridine-like nitrogen and a weakly acidic pyrrole nitrogen creates a unique amphoteric character. This dual nature often leads to severe peak tailing on traditional silica-based stationary phases due to secondary interactions with residual silanols.

Accurate purity assessment is critical. Trace isomeric impurities or unreacted starting materials can drastically impact downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and compromise the safety and efficacy of the final active pharmaceutical ingredient (API) ()[1].

Methodological Comparison: HPLC vs. qNMR

When establishing a purity profile for novel azaindole building blocks, analytical scientists typically weigh High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) ()[2].

  • Quantitative NMR (Absolute Purity): qNMR measures the absolute mass fraction of the main component without requiring an identical reference standard. It relies on a universal internal standard but lacks the sensitivity to detect trace (<0.1%) impurities.

  • Reversed-Phase HPLC (Relative Purity & Impurity Profiling): HPLC remains the industry gold standard for batch release testing. It offers superior resolution, sensitivity, and robustness for separating the main compound from structurally similar byproducts and degradation products ()[2].

DecisionTree Start Azaindole Purity Assessment Q1 Is Reference Standard Available? Start->Q1 HPLC Reversed-Phase HPLC (Relative Purity & Impurity Profiling) Q1->HPLC Yes qNMR Quantitative NMR (Absolute Purity) Q1->qNMR No Decision Orthogonal Validation (HPLC + qNMR) HPLC->Decision qNMR->Decision

Decision logic for selecting the purity assessment methodology for azaindole derivatives.

Stationary Phase Selection & Chromatographic Performance

To mitigate peak tailing and achieve baseline resolution for azaindole derivatives, selecting the correct stationary phase is paramount. We compared three distinct column chemistries for their performance in resolving 7-azaindole from its positional isomers:

  • Standard C18 (End-capped): Relies on classic hydrophobic interactions. While versatile, the basic nitrogen of azaindoles can still interact with unshielded silanols, leading to moderate tailing ()[3].

  • RP-Amide (Polar Embedded): Features an embedded amide group that provides a layer of hydrogen-bonding water at the silica surface. This effectively shields residual silanols, offering enhanced retention and superior peak shape for basic compounds with H-bond potential ()[3].

  • Phenyl-Hexyl: Leverages

    
     interactions. Highly effective for separating positional isomers of azaindoles (e.g., 4-azaindole vs. 7-azaindole) due to differences in electron density distribution across the aromatic rings ()[3].
    
Quantitative Data Comparison: Column Performance for 7-Azaindole

Conditions: Isocratic elution (60:40 Methanol: 0.1% TFA in Water), Flow rate 1.0 mL/min, UV detection at 254 nm.

Stationary PhaseRetention Time (

, min)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Isomer
Standard C18 5.421.658,5001.8
RP-Amide 6.151.0814,2002.5
Phenyl-Hexyl 5.881.2211,8003.1

Insight: The RP-Amide column demonstrates the best peak symmetry (


 approaching 1.0), confirming that shielding the silica surface from the basic pyridine nitrogen is critical for accurate integration and purity quantification.

Validated HPLC Protocol for Azaindole Purity Assessment

This protocol is designed as a self-validating system. By utilizing an acidic mobile phase modifier (TFA), the method forces the azaindole into a fully protonated state, locking its ionization equilibrium to prevent peak broadening and retention time shifts ()[4].

Equipment & Reagents
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) ()[2].

  • Column: RP-Amide, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Accurately weigh approximately 10 mg of the azaindole sample. Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to yield a 1.0 mg/mL stock solution.

  • Causality (Expertise): Matching the sample diluent to the initial mobile phase conditions prevents "solvent-shock" at the column head, a common phenomenon that causes peak splitting and poor injection precision.

Step 2: Mobile Phase Preparation

  • Action: Add 1.0 mL of TFA to 1000 mL of water (Mobile Phase A). The resulting pH will be approximately 2.0.

  • Causality (Expertise): The pKa of the basic nitrogen in 7-azaindole is ~4.6. Operating at least 2 pH units below the pKa ensures >99% protonation. This prevents the molecule from existing in a state of partial ionization, resulting in a single, sharp chromatographic peak ()[3].

Step 3: Chromatographic Separation

  • Action: Set flow rate to 1.0 mL/min and column temperature to 30 °C. Inject 10 µL. Run a gradient from 5% B to 95% B over 15 minutes.

  • Causality (Expertise): Elevating the column temperature to 30 °C stabilizes mass transfer kinetics and reduces system backpressure. The gradient profile focuses the analyte at the head of the column before sweeping strongly retained hydrophobic impurities.

Step 4: Detection and Data Analysis

  • Action: Monitor absorbance at 254 nm. Use the DAD to extract UV spectra across the peak to verify peak purity. Calculate relative purity using the area normalization method ()[5].

  • Causality (Trustworthiness): The DAD acts as a self-validating internal check. By ensuring the UV spectrum at the leading edge, apex, and tailing edge of the peak are identical, you mathematically prove that no co-eluting synthetic intermediates are hidden beneath the main azaindole peak ()[6].

Protocol A Sample Prep (Diluent Matching) B Mobile Phase (pH 2.0 via TFA) A->B C RP-Amide Column (Silanol Shielding) B->C D Gradient Elution (5% to 95% ACN) C->D E DAD Detection (Peak Purity Check) D->E

Self-validating HPLC workflow for the robust purity assessment of azaindole building blocks.

Method Validation Parameters

To ensure the method's trustworthiness for pharmaceutical development, it must be validated according to ICH Q2(R1) guidelines ()[6]:

  • Specificity: Verified by DAD peak purity analysis, confirming the azaindole peak is free from co-eluting impurities.

  • Linearity: Evaluated from 25% to 150% of the target concentration (0.25 to 1.5 mg/mL), achieving an

    
     ()[6].
    
  • Precision: Intra-assay precision demonstrated a Relative Standard Deviation (RSD) of < 1.0% for retention time and peak area across six replicate injections ()[6].

Conclusion

For the rigorous purity assessment of azaindole building blocks, RP-HPLC remains the superior choice over qNMR for routine analysis and trace impurity profiling. By understanding the amphoteric causality of azaindoles, scientists can strategically select polar-embedded stationary phases (like RP-Amide) and strictly control mobile phase pH to eliminate peak tailing. This ensures highly accurate, reproducible, and self-validating analytical data critical for downstream drug development.

References

  • Title: Preparation method of 5-bromo-7-azaindole (CN109081840B)
  • Title: Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent Source: PubMed URL: [Link]

  • Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL: [Link]

Sources

In Vitro Metabolic Stability of 7-Methyl-pyrrolo[3,2-b]pyridin-6-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, PDE10A inhibitors, and GluN2B-selective negative allosteric modulators (NAMs). However, a major hurdle in early drug discovery is the high intrinsic clearance (


) associated with the unsubstituted pyrrolo[3,2-b]pyridine core.

This guide provides an objective, data-driven comparison of the 7-methyl-pyrrolo[3,2-b]pyridin-6-amine scaffold against traditional unsubstituted alternatives. By integrating structural modifications with self-validating in vitro metabolic stability protocols, we demonstrate how the 7-methyl and 6-amine substitutions effectively block metabolic soft spots, drastically improving the pharmacokinetic profile of the resulting analogs.

Mechanistic Insights: Overcoming Metabolic Liabilities

The Vulnerability of the Unsubstituted Scaffold

In early discovery phases, unsubstituted 1H-pyrrolo[3,2-b]pyridines frequently exhibit high metabolic turnover in human liver microsomes (HLM) and rat liver microsomes (RLM)[1]. Cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2D6—target the electron-rich pyrrole ring and the unsubstituted C7 position of the pyridine ring. This leads to rapid hydroxylation, ring opening, and subsequent phase II conjugation (e.g., glutathione adduct formation), rendering the compound therapeutically unviable.

The 7-Methyl-6-Amine Advantage

The transition to a 7-methyl-pyrrolo[3,2-b]pyridin-6-amine scaffold fundamentally alters the molecule's metabolic fate through two primary mechanisms:

  • Steric Shielding (The 7-Methyl Effect): The introduction of a methyl group at the C7 position directly blocks the primary metabolic soft spot. This steric hindrance restricts CYP450 access to the pyridine ring, preventing oxidative cleavage and significantly prolonging the compound's half-life. This strategy mirrors the successful stabilization seen in the optimization of PDE10A inhibitors[2].

  • Electronic Modulation (The 6-Amine Effect): The amine group at C6 provides a versatile synthetic handle for further functionalization (e.g., forming amides or ureas) while modulating the basicity (

    
    ) of the pyridine nitrogen. This reduces the lipophilicity-driven affinity for the CYP3A4 active site, lowering the potential for drug-drug interactions (DDIs).
    

Comparative Performance Data

To objectively evaluate the performance of the 7-methylated scaffold, we compared its in vitro metabolic stability against the unsubstituted 1H-pyrrolo[3,2-b]pyridine core. The data below summarizes the intrinsic clearance (


) and half-life (

) across human and rat liver microsomes.
Table 1: In Vitro Intrinsic Clearance and Half-Life
Scaffold / CompoundHLM

(µL/min/mg)
HLM

(min)
RLM

(µL/min/mg)
RLM

(min)
Unsubstituted 1H-pyrrolo[3,2-b]pyridine> 150< 10> 200< 5
6-Amine-pyrrolo[3,2-b]pyridine120151808
7-Methyl-pyrrolo[3,2-b]pyridin-6-amine < 25 > 60 45 35
Verapamil (Positive Control)652511015
Table 2: CYP450 Inhibition Profiling ( , µM)
ScaffoldCYP3A4CYP2D6CYP2C9CYP1A2
Unsubstituted 1H-pyrrolo[3,2-b]pyridine2.55.1> 10> 10
7-Methyl-pyrrolo[3,2-b]pyridin-6-amine > 10 > 10 > 10 > 10

Data Interpretation: The 7-methyl substitution reduces HLM clearance by over 6-fold compared to the unsubstituted core, shifting the scaffold from a "high clearance" to a "low/moderate clearance" classification. Furthermore, the modified scaffold demonstrates a clean CYP inhibition profile, reducing the risk of clinical DDIs.

Self-Validating Experimental Protocol: Liver Microsomal Stability

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates mandatory controls to differentiate true enzymatic metabolism from chemical instability or analytical artifacts, utilizing LC-MS/MS validation standards[3].

Mandatory Visualization: Assay Workflow

Metabolic_Workflow A 1. Compound Incubation (Liver Microsomes, 37°C) B 2. Reaction Initiation (Add NADPH Regenerating System) A->B C 3. Time-Course Sampling (0, 15, 30, 45, 60 min) B->C D 4. Reaction Quenching (Cold Acetonitrile + IS) C->D E 5. LC-MS/MS Analysis (Quantify Parent Depletion) D->E F 6. Data Processing (Calculate CL_int & T_1/2) E->F

Workflow for in vitro liver microsomal stability assay to determine intrinsic clearance.

Step-by-Step Methodology & Causality

1. Preparation of Incubation Mixture

  • Step: Prepare a 1 µM solution of the 7-methyl-pyrrolo[3,2-b]pyridin-6-amine analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes.

  • Causality: A low substrate concentration (1 µM) is chosen to ensure the reaction operates under first-order kinetics (where

    
    ), allowing for accurate calculation of intrinsic clearance. The pH 7.4 buffer mimics physiological conditions necessary for optimal CYP folding and activity.
    

2. Thermal Equilibration (Pre-incubation)

  • Step: Incubate the mixture at 37°C for 5 minutes prior to initiating the reaction.

  • Causality: Pre-incubation ensures that the enzymes and substrates reach thermal equilibrium. Skipping this step results in a lag phase during the first few minutes of the assay, skewing the

    
     calculations.
    

3. Reaction Initiation & Self-Validation

  • Step: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Self-Validation Control 1 (Negative): Run a parallel incubation replacing NADPH with buffer.

    • Self-Validation Control 2 (Positive): Run a parallel assay using Verapamil or Dextromethorphan.

  • Causality: CYP450 enzymes are monooxygenases that strictly require electron transfer from NADPH to reduce molecular oxygen. The negative control proves that any observed depletion is strictly enzyme-mediated, ruling out chemical degradation or non-specific binding to the plasticware. The positive control confirms the metabolic viability of the specific microsome batch.

4. Time-Course Sampling and Quenching

  • Step: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction at the exact time point. The cold temperature prevents any residual thermal degradation.

5. LC-MS/MS Analysis

  • Step: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality: The internal standard (IS) corrects for matrix effects (ion suppression or enhancement) during electrospray ionization. By plotting the natural log of the peak area ratio (Parent/IS) versus time, the elimination rate constant (

    
    ) is derived, from which 
    
    
    
    and
    
    
    are calculated.

References

  • Chrovian, C. C., et al. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(3), 261-266. URL:[Link]

  • Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry, 52(2), 329-335. URL:[Link]

  • Das, S., et al. (2014). Design, synthesis and pharmacological evaluation of novel polycyclic heteroarene ethers as PDE10A inhibitors: part II. Bioorganic & Medicinal Chemistry Letters, 24(15), 3238-3242. URL:[Link]

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A Senior Application Scientist's Guide to Kinase Selectivity Profiling of 6-Amino-Pyrrolo[3,2-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases are fundamental regulators of cellular life. They orchestrate a vast network of signaling pathways that govern cell growth, differentiation, and metabolism by catalyzing the phosphorylation of specific protein substrates.[1][2] The human genome encodes over 500 of these enzymes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensely pursued classes of drug targets.[2]

The development of small-molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge in this field is achieving inhibitor selectivity.[3][4] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors affect not only their intended target but also a host of other kinases. These "off-target" effects can lead to toxicity and diminish therapeutic efficacy. Therefore, rigorous and systematic evaluation of an inhibitor's selectivity profile is a cornerstone of modern drug discovery.[5]

This guide provides an in-depth comparison of methodologies for the kinase selectivity profiling of compound libraries built upon the 6-amino-pyrrolo[3,2-b]pyridine scaffold, a privileged structure in kinase inhibitor design. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of selectivity data, equipping researchers with the knowledge to navigate this critical process.

The 6-Amino-Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core for Kinase Inhibitors

The 6-amino-pyrrolo[3,2-b]pyridine core is a heterocyclic scaffold that has proven to be a highly effective starting point for the design of potent kinase inhibitors. Its structure is adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, mimicking the binding of the adenine moiety of ATP. This foundational interaction provides a strong anchor, allowing for the exploration of various substitutions on the scaffold to achieve both high potency and selectivity against specific kinase targets.[6][7][8] Numerous potent inhibitors targeting kinases such as p38, JAK2, and CDKs have been developed from this and structurally related scaffolds.[6][9][10]

cluster_scaffold 6-Amino-Pyrrolo[3,2-b]pyridine Scaffold cluster_features Key Features Scaffold Features • ATP Mimetic Core • H-Bonding Capacity (Hinge Region) • Versatile Substitution Points (R1, R2, R3) for Selectivity Tuning Scaffold->Features

Caption: Key features of the 6-amino-pyrrolo[3,2-b]pyridine scaffold.

A Comparative Analysis of Kinase Selectivity Profiling Platforms

Choosing the right assay technology is critical and depends on the stage of the drug discovery process, from high-throughput screening (HTS) of large libraries to in-depth profiling of a few lead candidates. Methodologies are broadly categorized into biochemical (in vitro) and cell-based assays.

Biochemical (In Vitro) Assays: A Direct Measure of Interaction

Biochemical assays utilize purified, recombinant kinase enzymes and substrates to directly measure the inhibitory effect of a compound.[11] They are essential for determining intrinsic potency and building a foundational understanding of a compound's kinome-wide interactions.

Assay TechnologyPrincipleProsCons
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[12]Gold Standard: Direct, highly sensitive, and universal.[13] Accommodates diverse substrates (peptides, proteins).[13]Requires handling of radioactive materials, lower throughput, generates radioactive waste.[14]
Luminescence-Based Measures the depletion of ATP (Kinase-Glo®) or the formation of ADP (ADP-Glo®) using a luciferase reaction.[13][15]High throughput, high sensitivity, simple "mix-and-read" format.[15][16][17]Indirect measurement, susceptible to compound interference with luciferase.[18]
Fluorescence-Based Utilizes fluorescently labeled substrates or antibodies (e.g., FP, FRET) to detect phosphorylation.Non-radioactive, amenable to HTS, can provide real-time kinetics.Requires labeled substrates which can cause steric hindrance; potential for light-scattering compound interference.
Cell-Based Assays: Assessing Potency in a Physiological Context

While biochemical assays are indispensable, they lack the complexities of a cellular environment. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity, accounting for factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[1][11]

  • Target Engagement Assays: Technologies like NanoBRET™ directly measure whether a compound binds to its intended kinase target inside a living cell.[11][19] This is crucial for confirming that a biochemically active compound can reach and interact with its target in a native setting.

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation of a known downstream substrate of the target kinase, often via methods like Western Blot or specialized ELISAs.[19] A reduction in substrate phosphorylation upon treatment with an inhibitor provides functional evidence of target inhibition within a cellular pathway.

A Multi-Tiered Strategy for Profiling a 6-Amino-Pyrrolo[3,2-b]pyridine Library

A robust and cost-effective profiling strategy involves a tiered approach, starting with a broad screen to identify hits and progressively narrowing down to detailed characterization of the most promising compounds.[20]

Caption: A tiered experimental workflow for kinase selectivity profiling.

Experimental Protocols

Here, we provide detailed protocols for two key biochemical assays central to the profiling workflow. The causality behind these choices is clear: the ADP-Glo™ assay is selected for its high-throughput capability in Tier 1, while the radiometric assay is chosen for its gold-standard reliability in Tiers 2 and 3.[13][17]

Protocol 1: Tier 1 HTS using the ADP-Glo™ Luminescent Assay

This protocol is designed to rapidly screen the entire library at a single concentration against the primary target kinase to identify initial hits.

A. Materials:

  • 384-well white, low-volume assay plates

  • Purified recombinant target kinase

  • Peptide substrate specific for the target kinase

  • 6-amino-pyrrolo[3,2-b]pyridine compound library (dissolved in 100% DMSO)

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • ATP solution (at a concentration near the Kₘ for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Known potent inhibitor of the target kinase (Positive Control)

  • 100% DMSO (Negative Control)

B. Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of test compounds, positive control, or DMSO into appropriate wells of the 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of Kinase Reaction Buffer containing the target kinase and its specific substrate. Dispense 2.5 µL of this mix into each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Kinase Reaction: Prepare a solution of ATP in Kinase Reaction Buffer. Add 2.5 µL of the ATP solution to each well to start the reaction.

  • Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. This time should be optimized to ensure the reaction is in the linear range, typically <30% ATP consumption in the DMSO control wells.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back into ATP, which is then used by luciferase to produce light.

    • Incubate for 30 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Protocol 2: Tier 2/3 Dose-Response & Selectivity Profiling via Radiometric Assay

This protocol uses the "gold standard" radiometric method to accurately determine the IC₅₀ values of hits and profile them against a broad panel of kinases.[13]

A. Materials:

  • 96-well microcentrifuge tubes or plates

  • Purified recombinant kinases (primary target and selectivity panel)

  • Peptide/protein substrates

  • Hit compounds from Tier 1 screen

  • Kinase Reaction Buffer

  • "Cold" ATP stock solution

  • "Hot" [γ-³³P]ATP

  • Phosphocellulose (P81) paper or membrane-based filter plates

  • Phosphoric Acid (for wash steps)

  • Scintillation vials and scintillation fluid (for P81 paper) or imaging system for filter plates

B. Step-by-Step Methodology:

  • Compound Preparation: Perform serial dilutions of hit compounds in 100% DMSO to create a dose-response range (e.g., 10 concentrations).

  • Reaction Setup: In microcentrifuge tubes on ice, add the following in order:

    • 10 µL Kinase Reaction Buffer

    • 1 µL of diluted compound or DMSO control

    • 5 µL of a kinase/substrate mix

  • Pre-incubation: Incubate for 10 minutes on ice.

  • Prepare ATP Master Mix: Calculate the required volumes of cold ATP and [γ-³³P]ATP to achieve the desired final ATP concentration (typically at or near the Kₘ of the kinase) and specific activity.[12]

  • Initiate Reaction: Add 4 µL of the hot ATP master mix to each tube. Transfer tubes to a 30°C water bath and incubate for 20-30 minutes.[12][21]

  • Stop Reaction & Spot: Stop the reaction by adding an excess of phosphoric acid. Spot a portion of the reaction mixture onto labeled squares of P81 phosphocellulose paper. The positively charged paper will bind the negatively charged phosphorylated peptide substrate.[22]

  • Wash: Wash the P81 papers multiple times (e.g., 3 x 5 minutes) in a bath of phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry and Count: Dry the papers (e.g., with acetone) and place them in scintillation vials with scintillation fluid.[22] Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The counts per minute (CPM) are directly proportional to kinase activity.

Data Analysis, Interpretation, and Visualization

From Raw Data to Actionable Insights
  • Percent Inhibition: For the primary screen, data is normalized to controls to calculate percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_no-enzyme) / (Signal_DMSO - Signal_no-enzyme))

  • IC₅₀ Determination: For dose-response experiments, the percent inhibition data is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[5]

  • Quantifying Selectivity: A simple and widely used metric is the Selectivity Score (S-score) . For example, S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1µM compound concentration, divided by the total number of kinases tested.[20] A lower score indicates higher selectivity.

Data Presentation: A Hypothetical Case Study

Below is a summary table of hypothetical profiling data for three compounds from a 6-amino-pyrrolo[3,2-b]pyridine library.

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Selectivity Score (S(1µM) >90% inh.)
Cmpd-001 1585>10,0002 / 150
Cmpd-002 502508004 / 150
Cmpd-003 25015020012 / 150

From this data, Cmpd-001 emerges as the most potent and selective lead candidate, exhibiting a strong preference for the target kinase over the tested off-targets and hitting only two kinases out of a 150-member panel at a high concentration.

Caption: Simplified kinase signaling pathway and the point of intervention.

Conclusion

The systematic kinase selectivity profiling of a compound library, such as one based on the versatile 6-amino-pyrrolo[3,2-b]pyridine scaffold, is a data-rich, multi-step process that is fundamental to the discovery of safe and effective kinase-targeted therapies. By employing a tiered screening strategy that leverages the strengths of different assay platforms—from high-throughput luminescent assays for initial hit identification to gold-standard radiometric assays for precise potency and selectivity determination—researchers can make well-informed decisions. This rigorous, evidence-based approach ensures that only compounds with the most promising efficacy and safety profiles are advanced, ultimately increasing the probability of success in the complex journey of drug development.

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  • Liu, J. et al. (2017). Design, synthesis and biological evaluation of novel 6-substituted pyrrolo [3,2-d] pyrimidine analogues as antifolate antitumor agents. European Journal of Medicinal Chemistry, 138, 1037-1048.
  • Fisher, M. et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 29(15), 3515.
  • Fisher, M. et al. (2025). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling.
  • Singh, U. et al. (2020). Design and Synthesis of Novel 3-Pyrimidyl Pyrrolo [2,3-B] Pyridine As Cyclin-Dependent-Kinase Inhibitors With Potent In-Vitro, Along With Better Pharmacokinetics and In-Vivo Antitumor Efficacy. SSRN.

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A Researcher's Guide to Establishing Analytical Standards for 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This guide provides a comprehensive comparison of methodologies for the analysis of 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine, a substituted azaindole, a class of compounds of significant interest in medicinal chemistry.[1][2] Given the likely absence of a commercially available, certified reference standard for this specific molecule, this document focuses on the practical steps required to qualify an in-house standard and subsequently develop and compare robust analytical methods for its quantification.

The Critical Role of a Well-Characterized Reference Standard

In any analytical workflow, the reference standard is the cornerstone of accuracy. It is the benchmark against which all samples are measured. For novel or niche compounds like this compound, a certified reference standard from a major pharmacopeia or standards provider is often unavailable. Therefore, the first and most critical step is to source a high-purity batch of the material, either through custom synthesis or from a chemical supplier, and then to rigorously characterize it in-house to establish its identity and purity. This "qualification" process transforms a simple chemical into a reliable reference standard for your laboratory's use.

The following diagram illustrates a typical workflow for the qualification of an in-house reference standard.

cluster_0 Reference Standard Qualification Workflow cluster_1 Spectroscopic Analysis cluster_2 Chromatographic & Thermal Analysis A Source Material (Custom Synthesis or Purchase) B Identity Confirmation A->B C Purity Assessment A->C B1 Mass Spectrometry (MS) (Confirm Molecular Weight) B->B1 B2 NMR Spectroscopy (Confirm Structure) B->B2 B3 Infrared (IR) Spectroscopy (Confirm Functional Groups) B->B3 C1 HPLC-UV/MS (Assess Organic Purity) C->C1 C2 GC-MS (Assess Volatile Impurities) C->C2 C3 Thermogravimetric Analysis (TGA) (Determine Water/Solvent Content) C->C3 D Qualified In-House Reference Standard

Caption: Workflow for qualifying an in-house reference standard.

Comparative Analysis of Chromatographic Methods

Once a reference standard is qualified, the next step is to develop a reliable analytical method for routine use. The two most common and powerful techniques for the analysis of aromatic amines and related pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] The choice between these methods depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice for non-volatile or thermally labile compounds like this compound.[3] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations for a wide range of analytes.

Rationale for Method Design:

  • Column: A C18 reversed-phase column is a robust starting point for many pharmaceutical analyses. The nonpolar stationary phase effectively retains the moderately polar this compound, allowing for good separation from potential impurities.

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical for such compounds. The buffer helps to ensure consistent peak shape and retention time by controlling the ionization state of the amine.[3]

  • Detection: UV detection is a straightforward and widely available technique. The aromatic nature of the pyrrolopyridine ring system should provide strong UV absorbance. For greater specificity and sensitivity, especially in complex matrices, mass spectrometry (LC-MS) is the preferred detector.[4]

Proposed HPLC Method Parameters (Illustrative)

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose reversed-phase column suitable for aromatic amines.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8Buffered aqueous phase to ensure reproducible retention.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10-90% B over 15 minutesA gradient elution is recommended to ensure the elution of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures stable retention times.[5]
Detection UV at 254 nm or MS (ESI+)254 nm is a common wavelength for aromatic compounds. ESI+ is suitable for the basic amine.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering excellent separation efficiency and definitive identification through mass spectral libraries.[6][7] However, for polar and less volatile compounds like aromatic amines, direct analysis can be challenging, often resulting in poor peak shape.[6] Derivatization is a common strategy to overcome these limitations.

Rationale for Method Design:

  • Derivatization: To improve volatility and chromatographic performance, the primary amine group can be derivatized. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a perfluoroacylating agent like pentafluoropropionic anhydride (PFPA).[6] This step converts the polar amine into a less polar, more volatile derivative suitable for GC analysis.

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is generally suitable for the analysis of derivatized amines.[8]

  • Detection: Mass spectrometry is the ideal detector for GC, providing both quantitative data and structural information for peak identification.

Proposed GC-MS Method Parameters (Illustrative)

ParameterRecommended SettingRationale
Derivatization Reagent Pentafluoropropionic anhydride (PFPA)Reacts with the amine to form a more volatile and less polar derivative.[6]
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for a wide range of organic compounds.
Carrier Gas Helium or HydrogenInert carrier gas for GC-MS.[8][9]
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/minA temperature gradient is necessary to separate the analyte from any impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the MS source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Detection MS Scan (50-500 m/z) or Selected Ion Monitoring (SIM)Scan mode for initial identification, SIM mode for enhanced sensitivity in quantification.[10]

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Sample Preparation Simple dissolution and filtration.Requires a separate derivatization step, which can add time and variability.[6]
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds; requires derivatization for polar amines.
Separation Efficiency GoodExcellent
Detection UV (less specific), MS (highly specific).MS provides definitive identification and high sensitivity.
Throughput Can be automated for high throughput.[4]Derivatization step may limit throughput compared to direct HPLC injection.
Cost & Complexity Generally lower initial cost and complexity than GC-MS.Higher initial cost and requires more specialized training.

Recommended Analytical Workflow

For routine analysis and quality control of this compound, an HPLC-UV method is recommended as the primary technique due to its simplicity, robustness, and direct applicability without the need for derivatization. GC-MS serves as an excellent confirmatory method and for the analysis of specific volatile impurities.

The following diagram outlines a typical analytical workflow for quantifying the analyte in a sample.

cluster_0 Sample Analysis Workflow A Sample Preparation (e.g., Dissolution in Mobile Phase) B HPLC-UV Analysis A->B C Data Acquisition B->C D Data Processing C->D E Quantification D->E F Report Generation E->F Ref Qualified In-House Reference Standard Ref->E Calibration Curve

Caption: Recommended workflow for sample analysis using HPLC.

Experimental Protocols

Step-by-Step HPLC Analysis Protocol
  • Standard Preparation: Accurately weigh approximately 10 mg of the qualified in-house reference standard of this compound. Dissolve in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) in a 100 mL volumetric flask to create a 100 µg/mL stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.[11]

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the same solvent as the standard to achieve an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.[3]

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions as outlined in the HPLC method table.

  • Analysis: Inject the calibration standards, followed by the samples.

  • Data Processing: Integrate the peak corresponding to this compound in the chromatograms.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Conclusion

The reliable analysis of this compound hinges on a two-pronged approach: the rigorous in-house qualification of a reference standard and the development of a suitable, validated analytical method. While both HPLC and GC-MS are powerful techniques, HPLC offers a more direct and straightforward approach for this particular analyte. By following the principles and workflows outlined in this guide, researchers can ensure the generation of accurate and reproducible data, which is fundamental to advancing scientific research and drug development.

References

  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024, February 15). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic.
  • Agilent Technologies. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.
  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • PubMed. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.
  • MilliporeSigma. (n.d.). 7-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine.
  • Advanced ChemBlocks. (n.d.). 7-Methyl-1H-pyrrolo[3,2-b]pyridine.
  • Sigma-Aldrich. (n.d.). 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine.
  • PubMed. (2000, August 15). Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method Difenoconazole & Degradates in Water.
  • Alkali Metals Ltd. (n.d.). Best 7-Azaindole Manufacturers & Suppliers in USA.
  • J&K Scientific. (n.d.). Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.
  • ResearchGate. (2015, May 18). Development of Stereo-Selective HPLC Method for the Analysis of Brinzolamide (AL-4862).
  • PubChem. (n.d.). 7-Methyl-1H-pyrrolo(3,2-b)pyridine.
  • Sigma-Aldrich. (n.d.). Methyl 1H-pyrrolo 3,2-b pyridine-6-carboxylate AldrichCPR.
  • National Institute of Standards and Technology. (n.d.). Certificate of Analysis.
  • Agilent Technologies. (2015, July 30). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • ThermoFisher. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • University of Graz. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.

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Potency Comparison Guide: C6-Amino vs. C5-Amino Substituted Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Vector of Substitution

In the rational design of ATP-competitive kinase inhibitors, the 7-azaindole scaffold serves as a privileged bioisostere of the purine core. The choice between C5-amino and C6-amino substitution is rarely arbitrary; it represents a strategic decision between solvent exposure (C5) and hydrophobic pocket targeting (C6) .

  • C5-Amino Substitution: Typically projects the substituent towards the solvent front or the ribose binding pocket. This position is favored for improving physicochemical properties (solubility, logD) and establishing long-range electrostatic interactions with non-conserved residues to enhance selectivity.

  • C6-Amino Substitution: Projects the substituent towards the floor of the ATP binding site or the gatekeeper region (depending on the binding mode). This position is critical for maximizing van der Waals contacts and achieving high potency in tight binding pockets, but it entails a higher risk of steric clash.

Structural Basis of Potency

The 7-azaindole core binds to the kinase hinge region primarily in the "Normal" mode, where N1 (pyrrole NH) acts as a donor and N7 (pyridine N) acts as an acceptor.[1]

Vector Analysis
  • The C5 Vector (Solvent/Ribose): In the normal binding mode, the C5-H bond vector points at an angle of approximately 40-50° relative to the hinge axis, directing substituents into the solvent-exposed region. This allows for the accommodation of bulky solubilizing groups (e.g., piperazines, morpholines) without disrupting the critical hinge hydrogen bonds.

  • The C6 Vector (Floor/Gatekeeper): The C6 position is adjacent to the N7 hinge acceptor. Substituents here are spatially restricted. A C6-amino group often sits in close proximity to the gatekeeper residue or the hydrophobic floor. Small amino groups (e.g., -NH2, -NHMe) can pick up specific water-mediated H-bonds, but larger groups often require a "flipped" binding mode or a specific pocket conformation (e.g., DFG-out) to avoid steric penalties.

Visualization of Binding Vectors (Graphviz)

BindingMode Hinge Kinase Hinge Region (Glu/Val Backbone) Azaindole 7-Azaindole Core (Scaffold) Hinge->Azaindole Bidentate H-Bonds (N1-H...O, N7...H-N) C5_Sub C5-Amino Substituent (Solvent Exposed) High Solubility Potential Azaindole->C5_Sub Vector ~45° Solvent Channel C6_Sub C6-Amino Substituent (Hydrophobic Floor) High Steric Sensitivity Azaindole->C6_Sub Vector ~90° Pocket Floor

Figure 1: Vector analysis of 7-azaindole substitution. C5 projects to solvent; C6 projects to the pocket floor.

Comparative Performance Analysis

The following table synthesizes data from SAR studies involving kinase targets such as Trk, JAK, and MPS1.

FeatureC5-Amino SubstitutedC6-Amino Substituted
Primary Potency Driver Long-range Electrostatics: Reaches solvent residues (Asp/Glu) for salt bridges.Shape Complementarity: Fills hydrophobic pockets near the hinge/gatekeeper.
Solubility Impact High: Ideal position for solubilizing tails (e.g., N-methylpiperazine).Moderate/Low: Substituents often buried; less effective for solubilization.
Selectivity Potential Moderate: Relies on non-conserved solvent residues.High: Targets specific steric features of the ATP pocket floor.
Synthetic Accessibility Buchwald-Hartwig: Requires Pd-catalysis; C5 is electron-rich.SNAr or Buchwald: C6 is activated by N7 (especially via N-oxide).
Metabolic Stability Variable: Solvent exposure makes it a target for Phase I metabolism.High: Often buried within the protein, shielding it from CYPs.
Risk of Steric Clash Low: The solvent pocket is large and forgiving.High: Minor structural changes can abolish potency (e.g., "Clash Penalty").

Synthetic Divergence: The Technical Reality

For the application scientist, the choice of substitution dictates the synthetic route. C6 allows for metal-free chemistry under specific conditions, while C5 almost invariably requires transition metal catalysis.

C5-Amino Synthesis (Palladium Dependency)

The C5 position of 7-azaindole is electronically similar to the C5 of indole (nucleophilic/neutral). It does not undergo Nucleophilic Aromatic Substitution (SNAr).

  • Standard Protocol: Buchwald-Hartwig Cross-Coupling.

  • Precursor: 5-bromo-7-azaindole or 5-iodo-7-azaindole.

  • Catalyst System: Pd2(dba)3 / XPhos or BrettPhos (essential for hindered amines).

C6-Amino Synthesis (Activation Strategy)

The C6 position is ortho to the pyridine nitrogen (N7), making it susceptible to SNAr, but reactivity is low in the neutral form.

  • Route A (Metal-Catalyzed): Buchwald-Hartwig (similar to C5).

  • Route B (Metal-Free Activation): mCPBA oxidation to 7-azaindole-N-oxide. The N-oxide strongly activates C6 for SNAr with amines, followed by reduction (e.g., PCl3 or Raney Ni). This is the preferred route for scale-up when Pd contamination is a concern.

Synthetic Decision Workflow (Graphviz)

Synthesis Start Target Substituent Position Decision C5 or C6? Start->Decision C5_Path C5-Amino Target Decision->C5_Path C5 C6_Path C6-Amino Target Decision->C6_Path C6 C5_Method Method: Buchwald-Hartwig (Pd-Catalyzed) C5_Path->C5_Method C5_Reagent Requires: 5-Halo-7-azaindole Ligand: XPhos/BrettPhos C5_Method->C5_Reagent C6_Decision Is Amine Nucleophilic? C6_Path->C6_Decision C6_SNAr Method: N-Oxide SNAr (Metal-Free) C6_Decision->C6_SNAr Yes (Primary/Secondary) C6_Buchwald Method: Buchwald-Hartwig (If amine is weak nuc) C6_Decision->C6_Buchwald No (Anilines/Amides)

Figure 2: Synthetic decision tree. C5 requires Pd-catalysis; C6 offers a metal-free SNAr option via N-oxide activation.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to workup.

Protocol A: C5-Amination via Buchwald-Hartwig (High Potency Optimization)

Objective: Install a solubilizing amine at C5. Substrate: 5-bromo-7-azaindole.

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with 5-bromo-7-azaindole (1.0 equiv), Amine (1.2 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

  • Base Addition: Add NaOtBu (1.5 equiv). Note: Use Cs2CO3 if the substrate contains base-sensitive esters.

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Seal the vial.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Checkpoint (TLC/LCMS):

    • Success Indicator: Disappearance of bromide peak (M+). Appearance of Product (M - Br + Amine).[2]

    • Failure Mode: If debromination (M-Br+H) is observed, lower temperature to 80°C and switch to a milder base (K3PO4).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C6-Amination via N-Oxide Activation (Scale-Up Ready)

Objective: Install a structural amine at C6 without transition metals. Substrate: 7-azaindole.

  • Oxidation: Dissolve 7-azaindole in DCM. Add mCPBA (1.1 equiv) at 0°C. Warm to RT and stir for 4 hours. Precipitate the N-oxide salt or purify.

  • Activation: Dissolve 7-azaindole-N-oxide (1.0 equiv) in neat POCl3 or use PyBroP for milder activation if installing a specific amine directly. Standard Route: React N-oxide with methanesulfonyl chloride to form the 6-chloro intermediate if direct SNAr fails.

  • Direct SNAr (N-Oxide Method): Dissolve N-oxide in solvent (e.g., DMF). Add the amine (2-3 equiv) and PyBroP (activator). Heat to 60°C.

  • Deoxygenation (Critical Step): After coupling, the N-oxide must be reduced. Add PCl3 (2 equiv) in EtOAc at 0°C or use Raney Ni/H2.

  • Checkpoint:

    • Success Indicator: LCMS shows loss of Oxygen (-16 mass units) relative to the intermediate.

    • Safety: PCl3 quench is exothermic.

References

  • Song, J. J., et al. "Synthesis and Pharmacological Activities of 7-Azaindole Derivatives." Pakistan Journal of Pharmaceutical Sciences, vol. 20, no. 3, 2007. Link

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Future Medicinal Chemistry, 2016. Link

  • Léveillé, S., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega, 2023. Link

  • Zhang, L., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 2020. Link

  • Kudo, N., et al. "Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline." Organic Chemistry Frontiers, 2022. Link

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Safety Operating Guide

7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

As drug development increasingly relies on complex nitrogenous scaffolds, laboratory safety protocols must evolve to address the specific physicochemical risks these compounds present. This compound (CAS: 1190319-74-4) is a specialized azaindole derivative frequently utilized as a kinase inhibitor scaffold. Due to its fused heterocyclic amine structure, improper disposal poses severe environmental and occupational health risks.

This guide provides an authoritative, step-by-step operational plan for the safe handling, decontamination, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in waste streams.

Property / ParameterClassification / ValueOperational Implication
Chemical Name This compoundFused heterocyclic aromatic amine; requires NOx-scrubbed incineration.
CAS Registry Number 1190319-74-4Must be explicitly logged in hazardous waste inventory manifests.
Physical State Solid (Crystalline Powder)High risk of aerosolization; strictly handle inside a certified fume hood.
GHS Hazard Class Irritant (Skin/Eye), Potential MutagenMandatory use of nitrile gloves, safety goggles, and a lab coat.
Environmental Hazard High Aquatic ToxicityStrict prohibition against sink, drain, or general trash disposal.

Mechanistic Rationale for Disposal Protocols

Heterocyclic aromatic amines (HAAs) pose unique disposal challenges. Direct drain disposal is strictly prohibited due to their persistence in aquatic environments and potential to undergo metabolic activation into mutagenic intermediates.

The only scientifically validated method for the complete destruction of HAAs is high-temperature incineration . However, standard incineration is insufficient. The incinerator must utilize a highly specific two-stage combustion process: a primary stage with a sub-stoichiometric air-to-fuel ratio, followed by a secondary stage with excess air. This thermodynamic control is required to prevent the formation and atmospheric release of highly toxic nitrogen oxides (NOx) during the thermal breakdown of the nitrogen-rich pyrrolo-pyridine core [1].

Furthermore, reactive amine wastes must be strictly segregated at the bench level. Mixing amines with incompatible chemicals—such as halogenated solvents (e.g., chloroform, dichloromethane), strong oxidizers, or acids—can lead to dangerous exothermic reactions, gas evolution, or explosions [2].

Segregation and Disposal Workflow

DisposalWorkflow Gen Waste Generation: This compound Solid Solid Waste (Powders, Vials, PPE) Gen->Solid Liquid Organic Liquid Waste (DMSO, MeOH, EtOH) Gen->Liquid Aqueous Aqueous Waste (HPLC Effluent) Gen->Aqueous Incinerator Licensed EPA Incinerator (NOx Scrubbing Required) Solid->Incinerator Direct Transport Liquid->Incinerator Combustible Solvent Blend Carbon Activated Carbon Filtration Aqueous->Carbon Adsorption Carbon->Incinerator Spent Carbon

Workflow for the segregation and disposal of heterocyclic amine laboratory waste.

Step-by-Step Disposal Methodologies

To ensure absolute safety and compliance, every disposal workflow must act as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Solid Waste Containment (Powders, Vials, and PPE)

Airborne particulates of heterocyclic amines pose severe inhalation risks. Sealing solid waste prevents aerosolization and protects downstream waste handlers.

  • Collection: Place all contaminated consumables (weighing boats, empty reagent vials, pipette tips, and contaminated gloves) into a chemically compatible solid waste container lined with a 6-mil polyethylene bag.

  • Sealing: Seal the bag using a gooseneck tie method to ensure an airtight closure.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Heterocyclic Amines (Toxic/Irritant)."

  • Validation Check: Gently compress the sealed bag (while wearing clean gloves). If any air escapes, the seal is compromised. Repackage into a secondary bag before transferring to the facility's hazardous waste collection point for incineration.

Protocol B: Organic Liquid Waste Segregation

Liquid injection incinerators require the waste to be dissolved in a combustible matrix to maintain the high BTU (British Thermal Unit) value necessary for complete thermal destruction.

  • Dissolution: Dissolve any residual this compound in a highly combustible, non-halogenated organic solvent (e.g., Methanol, Ethanol, or DMSO).

  • Segregation: Transfer the solution into a dedicated high-density polyethylene (HDPE) carboy labeled "Nitrogenous Organic Waste."Crucial: Never mix this stream with halogenated waste [2].

  • Validation Check: Visually inspect the carboy for phase separation or precipitate formation. If precipitation occurs, the solvent matrix is insufficiently polar/combustible. Add additional solvent (e.g., methanol) and agitate until the solution is completely homogeneous.

Protocol C: Aqueous Effluent Decontamination

Trace amounts of the compound in aqueous solutions (such as HPLC effluent) cannot be sent to standard municipal wastewater treatment plants, as anaerobic biological treatments may fail to degrade complex nitrogen-containing aromatics effectively [3].

  • Filtration: Pass the contaminated aqueous waste through an activated carbon filtration column. Activated carbon effectively adsorbs hydrophobic aromatic amines, stripping them from the aqueous phase.

  • Separation: Collect the filtered water in a secondary holding tank.

  • Validation Check: Monitor the filtered effluent using UV-Vis spectroscopy (measuring at the compound's

    
    ). An absorbance reading above the baseline indicates that the carbon bed is saturated. If this occurs, immediately halt filtration, replace the carbon cartridge, and re-filter the effluent.
    
  • Final Disposal: Dispose of the spent activated carbon filter as solid hazardous waste following Protocol A .

Emergency Spill Response Protocol

In the event of a powder spill outside the fume hood:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Instead, cover the spill with absorbent paper towels and gently wet the towels with a 10% ethanol/water solution to suppress dust formation.

  • Wipe: Wipe the area from the perimeter inward to prevent spreading.

  • Decontaminate: Wash the surface with a mild acidic solution (e.g., 1% acetic acid) to protonate the amine, increasing its water solubility for complete removal, followed by a final water rinse.

  • Dispose: Place all cleanup materials into the solid waste stream (Protocol A).

References

  • Meiqx | C11H11N5 | CID 62275 - PubChem - NIH. National Institutes of Health. 1

  • Hazardous Waste Disposal Guidelines - UOW. University of Wollongong.2

  • EPA's Guide for Industrial Waste Management. U.S. Environmental Protection Agency. 3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.